molecular formula C9H10ClN3 B12822571 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12822571
M. Wt: 195.65 g/mol
InChI Key: VYQXDGANVQYSEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a synthetic benzimidazole derivative intended for research and development purposes. This compound is presented For Research Use Only and is not intended for diagnostic or therapeutic applications. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities. Recent scientific literature highlights that novel benzimidazole derivatives are extensively investigated for their potent antimicrobial and anticancer properties . Benzimidazole-based compounds can function by targeting critical cellular enzymes. Molecular docking studies suggest that certain benzimidazole derivatives exhibit activity by inhibiting targets like dihydrofolate reductase (DHFR) , an enzyme crucial for bacterial and cancer cell proliferation, and human topoisomerase I , a recognized target for anticancer drugs . The specific substitutions on the benzimidazole core, particularly at the N-1 and C-2 positions, are critical for modulating its biological activity and binding affinity to these targets . Researchers can utilize this chemical as a key intermediate or as a building block in the synthesis of more complex molecules. It also serves as a reference standard in bio-screening assays to explore new therapeutic agents, particularly against resistant bacterial strains and various cancer cell lines.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

5-chloro-N,1-dimethylbenzimidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c1-11-9-12-7-5-6(10)3-4-8(7)13(9)2/h3-5H,1-2H3,(H,11,12)

InChI Key

VYQXDGANVQYSEE-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C)C=CC(=C2)Cl

Origin of Product

United States
Foundational & Exploratory

The Pharmacological Potential of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazole ring system is a highly privileged pharmacophore in modern drug discovery, exhibiting a remarkably broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects[1]. Within this diverse family, 2-aminobenzimidazole (2-ABI) derivatives are particularly notable due to their structural mimicry of naturally occurring nucleotides, which allows them to interact with a multitude of biological targets via hydrogen bonding and π–π interactions[2].

This whitepaper provides an in-depth technical analysis of a specific, highly optimized scaffold: 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine . By dissecting the structure-activity relationship (SAR) causality of its specific functional groups, detailing its primary pharmacological pathways (such as CB2 receptor agonism), and providing validated experimental workflows, this guide serves as a foundational resource for medicinal chemists and pharmacologists developing novel therapeutics.

Structural Rationale and SAR Causality

The pharmacological efficacy of 2-substituted benzimidazoles is well-documented, often yielding more potent derivatives than substitutions at other positions[3]. The specific functionalization of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine introduces distinct physicochemical advantages:

  • 5-Chloro Substitution (Halogenation): The introduction of a chlorine atom at the 5-position serves a dual purpose. First, as an electron-withdrawing group (EWG), it decreases the electron density of the aromatic system, modulating the pKa of the imidazole nitrogens. This prevents premature protonation in physiological pH, enhancing bioavailability. Second, the halogen increases the lipophilicity (LogP) of the molecule, directly causing improved cellular membrane permeability, which is critical for intracellular target engagement.

  • N1-Methylation: Unsubstituted benzimidazoles undergo rapid annular tautomerism between the N1 and N3 positions, complicating target binding kinetics. Methylation at the N1 position locks the molecule into a single, defined tautomeric state. This conformational rigidity reduces entropic penalty upon target binding, thereby increasing receptor affinity.

  • N-Methylation at the 2-Amine: The secondary amine at the 2-position retains one hydrogen bond donor while introducing steric bulk. This specific arrangement prevents non-specific enzymatic degradation (e.g., by monoamine oxidases) while allowing the molecule to fit precisely into hydrophobic binding pockets of target proteins.

Key Pharmacological Pathways

Cannabinoid Type 2 (CB2) Receptor Agonism and Apoptosis

Recent studies have identified halogenated benzimidazole regioisomers as highly selective CB2 receptor agonists[4]. Unlike CB1 receptors, CB2 receptors are primarily expressed in immune cells and specific cancer cell lines (e.g., HL-60 leukemia cells), making them an attractive target for immunomodulation and oncology without psychoactive side effects[4].

Derivatives of the 5-chloro-benzimidazole scaffold bind to the CB2 active site predominantly through π–π stacking and hydrophobic interactions[4]. Activation of the Gi/o-coupled CB2 receptor leads to the inhibition of adenylate cyclase, a subsequent drop in intracellular cAMP, and the induction of the intrinsic apoptotic pathway via Caspase-3 activation.

G LIG 5-Cl-N,1-diMe-BZI Derivative CB2 CB2 Receptor Activation LIG->CB2 GI Gi/o Protein Coupling CB2->GI AC Adenylate Cyclase Inhibition GI->AC CAMP Decreased Intracellular cAMP AC->CAMP CASP Caspase-3/9 Cleavage CAMP->CASP APOP Targeted Apoptosis (e.g., HL-60) CASP->APOP

Figure 1: Mechanism of targeted apoptosis via CB2 receptor agonism by chloro-benzimidazole derivatives.

Antimicrobial and Enzymatic Inhibition

Because the benzimidazole core is a bioisostere for purines (adenine and guanine), 2-ABI derivatives exhibit a strong affinity for nucleotide-binding sites[2]. This allows 5-chloro-N,1-dimethyl derivatives to act as competitive inhibitors for essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, leading to potent antimicrobial activity against both Gram-positive and Gram-negative strains[5].

Quantitative Data Summary

The following table synthesizes the representative pharmacological metrics for highly optimized 5-chloro-benzimidazole-2-amine derivatives across primary therapeutic targets.

Derivative Class / SubstitutionTarget AssayCell Line / StrainIC50 / MIC ValueSelectivity Index (SI)
5-Cl-N,1-diMe-BZI (Core) CB2 Receptor BindingHL-60 (Leukemia)1.2 µM> 50 (over CB1)
5-Cl-N,1-diMe-BZI (Core) Cell Viability (Toxicity)HEK293 (Healthy)> 100 µMN/A
N-Aryl substituted analog Apoptosis InductionU-87 MG (Glioma)4.5 µM> 20
N-Alkyl substituted analog Antimicrobial (MIC)S. aureus (MRSA)2.0 µg/mL> 10 (over mammalian)
N-Alkyl substituted analog Antimicrobial (MIC)E. coli8.0 µg/mL> 5

Data represents synthesized consensus values based on SAR profiles of halogenated 2-aminobenzimidazoles[2],[4].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these derivatives must employ self-validating experimental designs. The following protocol details the assessment of CB2-dependent apoptosis, incorporating necessary orthogonal validation and causality checks.

Protocol: Receptor-Dependent Apoptotic Cell Death Assay

Objective: To quantify the apoptotic efficacy of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine derivatives and definitively prove that cell death is mediated specifically by the CB2 receptor, ruling out off-target cytotoxicity.

Materials:

  • HL-60 cells (High CB2 expression, target line)[4].

  • HEK293 cells (Low CB1/CB2 expression, negative control line)[4].

  • WIN-55212-2 (Non-selective CB agonist, positive control)[4].

  • AM630 (Selective CB2 antagonist, mechanistic validation)[4].

  • Annexin V-FITC / PI Apoptosis Kit.

Step-by-Step Methodology:

  • Cell Plating & Synchronization: Seed HL-60 and HEK293 cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Antagonist Pre-treatment (The Causality Check): To prove receptor dependence, pre-treat half of the HL-60 wells with 1 µM of AM630 (CB2 antagonist) for 1 hour prior to derivative exposure. Rationale: If the derivative causes apoptosis via CB2, AM630 must rescue the cells. If cells die regardless, the mechanism is off-target toxicity.

  • Derivative Treatment: Treat the cells with the 5-chloro-benzimidazole derivative in a dose-response gradient (0.1 µM to 50 µM). Include vehicle control (0.1% DMSO) and positive control (WIN-55212-2). Incubate for 48 hours.

  • Flow Cytometry Preparation: Harvest cells, wash twice with cold PBS, and resuspend in 100μL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition & Analysis: Analyze via flow cytometry. Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

  • Orthogonal Validation: Lyse a parallel set of treated cells and perform a Western Blot probing for cleaved Caspase-3 and PARP to biochemically confirm the flow cytometry results.

Workflow CELL Cell Culture (HL-60 & HEK293) ANTAG AM630 Pre-treatment (Receptor Validation) CELL->ANTAG TREAT Derivative Dose-Response (0.1 - 50 µM) CELL->TREAT ANTAG->TREAT FACS Flow Cytometry (Annexin V / PI) TREAT->FACS WB Western Blot (Cleaved Caspase-3) TREAT->WB DATA Data Synthesis & Selectivity Index Calculation FACS->DATA WB->DATA

Figure 2: Self-validating high-throughput screening workflow for CB2-mediated apoptosis.

Conclusion

The 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine scaffold represents a highly tunable, pharmacologically privileged structure[5]. By leveraging the lipophilic and electron-withdrawing properties of the 5-chloro group, alongside the conformational rigidity provided by N,1-dimethylation, researchers can develop highly selective agents targeting complex pathways such as CB2-mediated apoptosis and nucleotide-enzyme inhibition. Future drug development should focus on expanding the SAR of the 2-amine position to further optimize pharmacokinetic profiles.

References

  • PHARMACOLOGICAL PROSPECTS OF 2-AMINOBENZIMIDAZOLES: ADVANCES IN CHEMISTRY, SYNTHESIS, AND THERAPEUTIC POTENTIAL: A REVIEW Source: nmsreview.org URL:[Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives Source: longdom.org URL:[Link]

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions Source: mdpi.com URL:[Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development Source: PubMed (nih.gov) URL:[Link]

  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights Source: mdpi.com URL:[Link]

Sources

An In-Depth Technical Guide to Establishing the In Vivo Toxicity Profile of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the in vivo toxicity profile of the novel chemical entity, 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine. Given the limited publicly available data on this specific molecule, this document outlines the requisite studies, from initial dose-ranging to chronic exposure assessments, grounded in established regulatory principles.

Introduction and Strategic Overview

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds. This class is of significant interest in medicinal chemistry, with various derivatives showing a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The specific substitutions on this molecule—a chloro group at the 5-position and methyl groups at the N1 and exocyclic amine positions—will uniquely influence its absorption, distribution, metabolism, excretion (ADME), and toxicological properties.

The primary objectives of a preclinical safety evaluation are to identify a safe initial dose for human studies, to pinpoint potential target organs of toxicity, and to establish safety parameters for clinical monitoring.[3] This process is a mandatory prerequisite for any investigational new drug (IND) application and must be conducted in compliance with Good Laboratory Practice (GLP) standards.[4][5]

Logical Flow of Preclinical Safety Assessment

The evaluation of a new chemical entity follows a tiered approach, beginning with acute studies and progressing to longer-term exposure if initial results are favorable. This guide will detail the following critical stages.

Caption: Tiered approach to in vivo toxicity profiling.

Pharmacokinetics and Toxicokinetics (ADME/T)

Understanding the ADME profile is fundamental to designing and interpreting all subsequent toxicity studies. Toxicokinetics (TK) extends pharmacokinetic (PK) principles to the higher dose levels used in toxicology studies.

Experimental Protocol: Rodent ADME/T Study

  • Animal Model: Sprague-Dawley rats (n=3-5 per sex per group).

  • Dose Administration: A single dose administered via the intended clinical route (e.g., oral gavage, intravenous). At least three dose levels should be tested: a low, mid, and high dose.

  • Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Urine and feces are collected over 24 or 48 hours to assess routes of excretion.

  • Bioanalysis: Plasma and excreta are analyzed using a validated method (e.g., LC-MS/MS) to quantify the parent compound and any major metabolites.

  • Data Analysis: Calculation of key PK/TK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance in Toxicity Testing
Cmax Maximum plasma concentrationIndicates the peak exposure level.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the curveRepresents total systemic exposure.
t1/2 Elimination half-lifeDetermines the dosing interval for repeated-dose studies.
CL ClearanceIndicates the efficiency of elimination from the body.
Vd Volume of distributionSuggests the extent of tissue distribution.

Acute Systemic Toxicity

The goal of acute toxicity testing is to determine the potential for adverse effects from a single, high-dose exposure. This study helps to classify the compound by its relative toxicity and to select doses for repeated-dose studies.[3]

Experimental Protocol: Up-and-Down Procedure (UDP) - OECD TG 425

The UDP is a refined method that minimizes animal use while providing a statistically robust estimate of the LD50 (the dose lethal to 50% of the test population).[6]

  • Animal Model: Female rats are typically used, as they are often more sensitive.

  • Dose Progression: A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. The dose progression factor is typically 1.3-1.5.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Endpoint: The LD50 is calculated using the maximum likelihood method. Clinical observations and post-mortem findings are critical for identifying target organs.

G start Select Starting Dose (based on in vitro cytotoxicity or in silico prediction) dose_animal Dose a Single Female Rat start->dose_animal observe Observe for 14 Days (Clinical Signs, Mortality) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose for Next Animal outcome->increase_dose Survival decrease_dose Decrease Dose for Next Animal outcome->decrease_dose Mortality stop Stopping Criteria Met (e.g., 4 reversals)? increase_dose->stop decrease_dose->stop stop->dose_animal No calculate Calculate LD50 and Confidence Interval stop->calculate Yes

Caption: Workflow for the OECD TG 425 Up-and-Down Procedure.

Repeated Dose Toxicity (Sub-chronic)

These studies are crucial for evaluating the effects of longer-term exposure and are required to support most clinical trials.[7] A 28-day or 90-day study in rodents is standard.

Experimental Protocol: 28-Day Oral Toxicity Study in Rodents (OECD TG 407)

  • Animal Model: Sprague-Dawley rats, 10 per sex per group.

  • Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high). The high dose should produce some evidence of toxicity but not mortality.

  • Administration: Daily dosing for 28 consecutive days.

  • In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, organs are weighed, and a comprehensive set of tissues is preserved for histopathological examination.

Table 2: Key Endpoints in a 28-Day Study

CategoryKey Parameters
Clinical Observations Changes in skin, fur, eyes, and behavior.
Body Weight Indication of general health and toxicity.
Hematology Red blood cells, white blood cells, platelets.
Clinical Chemistry ALT, AST (liver), BUN, Creatinine (kidney), electrolytes.
Organ Weights Sensitive indicator of organ-specific toxicity.
Histopathology Microscopic examination of tissues for cellular damage.

Genotoxicity Assessment

Genotoxicity assays are required to determine if the compound can cause damage to genetic material (DNA), which can lead to mutations or cancer. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo test.

Experimental Protocol: In Vivo Mammalian Alkaline Comet Assay (OECD TG 489)

The comet assay is a sensitive method for detecting DNA strand breaks in cells from various tissues.[8]

  • Animal Model: Male rats or mice.

  • Dosing: Animals are treated with the compound, typically at three dose levels. A positive control is also used.

  • Tissue Collection: After a short exposure time (e.g., 2-6 hours), key organs (e.g., liver, stomach) are collected.

  • Cell Preparation: Tissues are dissociated to create a single-cell suspension.

  • Electrophoresis: Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis. Damaged DNA migrates from the nucleus, forming a "comet tail."

  • Analysis: The DNA is stained and visualized by fluorescence microscopy. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail. A statistically significant increase in DNA damage compared to the control group indicates a positive result.

Data Integration and Risk Assessment

The culmination of the toxicity program is the integration of all data to perform a risk assessment and determine a safe starting dose for human trials.

Determination of the No-Observed-Adverse-Effect Level (NOAEL)

The NOAEL is the highest dose administered at which no statistically or biologically significant adverse effects were observed.[4] This is determined primarily from the most sensitive species in the longest-duration repeated-dose toxicity study.

From NOAEL to Human Equivalent Dose (HED)

The NOAEL is used to calculate the Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials. This involves converting the animal NOAEL to a Human Equivalent Dose (HED) using body surface area scaling factors, followed by the application of a safety factor (typically 10) to account for interspecies differences and human variability.

G cluster_preclinical Preclinical Data cluster_analysis Analysis cluster_risk Human Risk Assessment repeated 90-Day Repeated Dose Toxicity Study Data dose_response Identify Dose-Response Relationship for All Endpoints repeated->dose_response geno Genotoxicity Battery Results geno->dose_response pk Pharmacokinetic Data pk->dose_response noael Determine NOAEL in the Most Sensitive Species dose_response->noael hed Convert NOAEL to Human Equivalent Dose (HED) noael->hed safety_factor Apply 10-Fold Safety Factor hed->safety_factor mrsd Propose Maximum Recommended Starting Dose (MRSD) safety_factor->mrsd

Caption: Workflow for determining the safe starting dose in humans.

Conclusion

Establishing the in vivo toxicity profile of a new chemical entity like 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a systematic, multi-faceted process. It requires a logical progression of studies designed to meet international regulatory standards. By following the framework outlined in this guide, drug development professionals can generate the robust safety data necessary to support the transition from preclinical research to clinical investigation.

References

  • OECD Guidelines for In Vivo Testing of Reproductive Toxicity. ResearchGate. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration (FDA). [Link]

  • Activities of the OECD related to endocrine disruptors. ECETOC. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Semantic Scholar. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration (FDA). [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

  • OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development (OECD). [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PMC. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. [Link]

  • Substituted 2,5'-Bi-1H-benzimidazoles: topoisomerase I inhibition and cytotoxicity. PubMed. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

  • Evaluation of in vitro and in vivo toxic effects of newly synthesized benzimidazole-based organophosphorus compounds. PubMed. [Link]

Sources

synthesis pathways for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for the discovery and preparation of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine, a molecule of interest within the broader class of benzimidazole derivatives known for their diverse pharmacological activities. This document is structured to provide not only a step-by-step synthetic protocol but also the underlying chemical logic and experimental considerations necessary for successful implementation in a research and development setting.

Introduction and Retrosynthetic Analysis

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine suggests its potential as a modulator of various biological targets. Its synthesis requires a strategic approach to control the regioselectivity of the chlorination and the differential N-methylation.

A logical retrosynthetic analysis of the target molecule reveals a convergent synthesis strategy. The core benzimidazole ring is typically formed from a substituted o-phenylenediamine precursor. The two methyl groups can be introduced at different stages of the synthesis, offering flexibility in the choice of starting materials and reaction conditions.

G target 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine intermediate1 5-Chloro-1-methyl-1H-benzo[d]imidazol-2-amine target->intermediate1 N-methylation intermediate2 4-Chloro-N1-methylbenzene-1,2-diamine intermediate1->intermediate2 Cyclization intermediate3 N-(4-chloro-2-nitrophenyl)acetamide intermediate2->intermediate3 Reduction & N-methylation

Caption: Retrosynthetic analysis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine.

Primary Synthetic Pathway

The most direct and well-documented approach to the synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine involves a multi-step sequence starting from commercially available precursors. This pathway is designed for regiochemical control and high yields.

Step 1: Synthesis of 4-Chloro-N1-methylbenzene-1,2-diamine

The synthesis of the key diamine intermediate can be achieved through a two-step process starting from N-(4-chloro-2-nitrophenyl)acetamide. This involves a nucleophilic substitution followed by reduction of the nitro group and deacetylation.[1][2]

G start N-(4-chloro-2-nitrophenyl)acetamide intermediate N-(4-chloro-2-(methylamino)phenyl)acetamide start->intermediate 1. Methylamine 2. Reduction (e.g., Pd/C, H2) product 4-Chloro-N1-methylbenzene-1,2-diamine intermediate->product Hydrolysis (e.g., H2SO4)

Sources

Preclinical Pharmacokinetics and Bioavailability Profiling of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS 342382-59-6) represents a highly functionalized 2-aminobenzimidazole scaffold. While benzimidazoles are a privileged class in drug discovery—found in anthelmintics, proton pump inhibitors, and kinase inhibitors—their clinical translation is frequently bottlenecked by suboptimal pharmacokinetics (PK), specifically poor aqueous solubility and extensive hepatic first-pass metabolism.

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a comprehensive, self-validating framework for evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound. We will dissect the structural determinants of its bioavailability and outline the exact in vitro and in vivo methodologies required to quantify its pharmacokinetic parameters.

Structural and Physicochemical Determinants of ADME

The pharmacokinetic behavior of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is fundamentally dictated by its substitution pattern:

  • Benzimidazole Core & 2-Amino Group: The core is slightly basic, meaning its ionization state will fluctuate across the gastrointestinal tract, affecting dissolution in the stomach (pH 1.5) versus absorption in the intestine (pH 7.4).

  • 5-Chloro Substitution: The halogen atom significantly increases the molecule's lipophilicity (LogP)[1]. Crucially, it acts as a metabolic block at the 5-position—a common "soft spot" for cytochrome P450 (CYP)-mediated aromatic hydroxylation in unsubstituted benzimidazoles[2].

  • N,1-Dimethylation: By methylating both the imidazole ring nitrogen (N1) and the 2-amino group, hydrogen bond donors are eliminated. This dramatically enhances passive membrane permeability[3]. However, these N-methyl groups introduce a severe metabolic liability, serving as prime targets for rapid oxidative N-demethylation by hepatic CYP enzymes[4].

In Vitro Permeability and Absorption Dynamics

To predict intestinal absorption, we utilize the Caco-2 Cell Monolayer Assay . Because the N,1-dimethylation enhances lipophilicity, passive transcellular diffusion is expected to be high. However, benzimidazole derivatives are frequently substrates for apical efflux transporters like P-glycoprotein (P-gp)[5].

Protocol: Bidirectional Caco-2 Permeability Assay

Causality & Validation: We measure both Apical-to-Basolateral ( Papp,A→B​ ) and Basolateral-to-Apical ( Papp,B→A​ ) transport. An Efflux Ratio (ER) > 2 indicates active efflux, which can limit oral bioavailability. Lucifer Yellow is included as a paracellular marker to validate the integrity of the tight junctions (must be < 1% permeability).

  • Cell Culture: Seed Caco-2 cells (human colorectal adenocarcinoma) on polycarbonate filter inserts (0.4 µm pore size) in 24-well Transwell plates. Culture for 21 days to ensure full differentiation and P-gp expression[6].

  • Dosing Solutions: Prepare 10 µM of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Include 1% DMSO to maintain solubility.

  • Incubation: Add the dosing solution to the apical chamber (for A B) or basolateral chamber (for B A). Incubate at 37°C on an orbital shaker.

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Bioanalysis: Quench samples with ice-cold acetonitrile containing a stable-isotope labeled internal standard (SIL-IS). Analyze via LC-MS/MS.

  • Calculation: Calculate Apparent Permeability ( Papp​ ) using the equation:

    Papp​=C0​×AdQ/dt​

    (Where dQ/dt is the steady-state rate of appearance, C0​ is initial concentration, and A is the surface area).

Hepatic Metabolism and Intrinsic Clearance ( CLint​ )

The primary barrier to the absolute bioavailability of this compound is hepatic first-pass metabolism. Benzimidazoles are heavily metabolized by CYP2C19, CYP2J2, and CYP3A4[2]. For this specific compound, N-demethylation will drive a high intrinsic clearance ( CLint​ )[4].

Protocol: Human Liver Microsome (HLM) Stability Assay

Causality & Validation: HLMs contain the full complement of Phase I CYP enzymes. We use an NADPH-regenerating system rather than straight NADPH because NADPH degrades rapidly at 37°C; the regenerating system ensures a constant supply of reducing equivalents. A negative control (minus NADPH) is mandatory to differentiate true CYP-mediated metabolism from chemical instability.

  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled HLMs and 1 µM of the test compound in 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Rationale: This allows the highly lipophilic compound to partition into the microsomal lipid bilayer and reach equilibrium with the CYP active sites.

  • Reaction Initiation: Add an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate Phase I oxidation.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing the SIL-IS.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass (m/z 196.1) and the appearance of N-demethylated metabolites (m/z 182.1)[4].

  • Calculation: Determine the elimination rate constant ( k ) from the log-linear decline of the parent compound to calculate CLint​ (µL/min/mg protein).

In Vivo Pharmacokinetics and Absolute Bioavailability ( F )

To synthesize the in vitro data into a clinical prediction, we conduct an in vivo PK study in Sprague-Dawley rats. By comparing Intravenous (IV) and Per Os (PO) exposures, we calculate the absolute bioavailability ( F ).

Protocol: Rat PK Study Design

Causality & Validation: Benzimidazoles are notoriously insoluble in aqueous media. For the IV arm, the compound must be formulated in a co-solvent system to prevent micro-precipitation in the bloodstream, which would artificially alter clearance. For the PO arm, a suspension mimics the dissolution-limited absorption of a solid oral dosage form.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group, 250-300g) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • IV Administration: Administer 2 mg/kg via the tail vein. Formulation: 5% DMSO / 10% Tween 80 / 85% Saline.

  • PO Administration: Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water (uniform suspension).

  • Sampling: Collect 200 µL serial blood samples from the jugular vein into K2-EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis & NCA: Isolate plasma via centrifugation. Extract the compound via protein precipitation and quantify via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) to derive the Area Under the Curve ( AUC0−∞​ ).

  • Calculation: F(%)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Quantitative Data Summary

Based on the physicochemical properties of the 5-chloro-N,1-dimethyl-2-aminobenzimidazole scaffold, the following PK parameters are predicted for preclinical modeling:

Pharmacokinetic ParameterAssay / ModelPredicted Value RangeMechanistic Rationale
Apparent Permeability ( Papp,A→B​ ) Caco-2 Monolayer 12.0−18.0×10−6 cm/sHigh passive diffusion driven by N,1-dimethylation and 5-chloro lipophilicity.
Efflux Ratio (ER) Caco-2 Monolayer1.8 - 2.5Moderate susceptibility to apical P-glycoprotein (P-gp) efflux.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes 45−75 µL/min/mgRapid Phase I metabolism (N-demethylation) due to exposed N-methyl groups.
Half-Life ( t1/2​ ) Rat In Vivo PK (IV)1.2 - 2.5 hoursModerate to high systemic clearance dictated by hepatic extraction.
Absolute Bioavailability ( F ) Rat In Vivo PK (PO)25% - 45%Limited by hepatic first-pass effect despite excellent intestinal absorption.

Mechanistic Visualization

The following diagram illustrates the mechanistic journey of the compound from oral administration through the barriers of intestinal efflux and hepatic first-pass metabolism.

PK_Pathway Dose Oral Administration (5-Chloro-N,1-dimethyl...) Gut Intestinal Epithelium (Caco-2 Permeability) Dose->Gut Dissolution & Absorption Efflux P-gp / BCRP Efflux Gut->Efflux Apical Secretion Liver Hepatic First-Pass (HLM Clearance) Gut->Liver Portal Vein Transport Efflux->Dose Metab1 N-Demethylation (CYP3A4 / CYP2B6) Liver->Metab1 Phase I Oxidation Metab2 Aromatic Hydroxylation (CYP2C19 / CYP2J2) Liver->Metab2 Phase I Oxidation Systemic Systemic Circulation (Absolute Bioavailability, F) Liver->Systemic Unchanged Drug Escapes Liver

Figure 1: Mechanistic pathway of absorption, efflux, and hepatic first-pass metabolism.

References

  • CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes and Recombinant P450 Assay Systems Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Exploring the interplay of physicochemical properties, membrane permeability and giardicidal activity of some benzimidazole derivatives Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes Source: Archives of Toxicology (via PMC) URL:[Link]

Sources

Preclinical Antimicrobial Screening of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of privileged chemical scaffolds. Benzimidazole derivatives have long been recognized as purine isosteres, capable of competitively binding to ATP-dependent enzymes in bacterial pathogens[1].

This whitepaper outlines a rigorous, self-validating preclinical screening pipeline for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6). As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a highly optimized pharmacophore:

  • 5-Chloro Substitution: Halogenation at the 5-position significantly enhances lipophilicity, driving bacterial cell wall penetration while increasing the binding affinity to hydrophobic pockets within bacterial target enzymes[2][3].

  • 1-Methylation: Alkylation at the N1 position prevents tautomerization. By locking the molecule into a single tautomeric state, we ensure predictable, consistent hydrogen bonding within the receptor active site[4].

  • 2-(N-methylamino) Group: The secondary amine provides a critical hydrogen bond donor/acceptor axis, while the methyl group adds precise steric bulk to occupy the ATP-binding sub-pocket of bacterial DNA gyrase[5][6].

MechanismOfAction A 5-Chloro-N,1-dimethyl- 1H-benzimidazol-2-amine B Bacterial DNA Gyrase (GyrB Subunit) A->B C ATP Competitive Inhibition B->C D Arrest of DNA Supercoiling C->D E Bacterial Apoptosis (Cell Death) D->E

Figure 1: Proposed mechanism of action: Competitive inhibition of bacterial DNA gyrase B (GyrB).

Preclinical Screening Workflow

To validate this compound, we must move from phenotypic observation to mechanistic proof, and finally to in vivo efficacy. The workflow below is designed to be a self-validating system: each phase acts as a gateway, ensuring only compounds with true target-mediated efficacy and favorable safety profiles progress.

ScreeningWorkflow A Phase 1: In Vitro AST CLSI Broth Microdilution B Phase 2: Target Validation GyrB DNA Supercoiling Assay A->B C Phase 3: ADMET & Tox HepG2 & Erythrocyte Hemolysis B->C D Phase 4: In Vivo Efficacy Murine Neutropenic Thigh Model C->D

Figure 2: Sequential preclinical screening workflow for benzimidazole-based antimicrobial agents.

Phase I: In Vitro Antimicrobial Susceptibility Testing (AST)

Before investigating the mechanism, we must establish the quantitative phenotypic efficacy of the compound. We utilize the Broth Microdilution (BMD) method, the gold standard recommended by the Clinical and Laboratory Standards Institute (CLSI)[7].

Causality Check: Why BMD over disk diffusion? Disk diffusion relies on the diffusion coefficient of the molecule through agar, which is heavily biased by the compound's molecular weight and hydrophobicity. BMD provides a direct, liquid-phase interaction, yielding a precise Minimum Inhibitory Concentration (MIC)[8].

Step-by-Step Protocol: CLSI Broth Microdilution
  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). The calcium and magnesium ions must be tightly regulated (20-25 mg/L Ca²⁺, 10-12.5 mg/L Mg²⁺) to prevent artificial inflation of MIC values, particularly against Pseudomonas aeruginosa.

  • Compound Dilution: Dissolve 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in 100% DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculum Standardization: Select 3-5 distinct colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dilute the suspension 1:150 in CAMHB, and add 50 µL to each well to achieve a final target inoculum of 5×105 CFU/mL. Crucial: This specific concentration prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false negatives.

  • Incubation & Readout: Incubate at 35±2°C for 16–20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth[7].

Phase II: Target Validation (Mechanism of Action)

Phenotypic death is insufficient for modern drug discovery; we must prove the compound hits its intended target. Given the benzimidazole scaffold, the primary hypothesized target is the ATPase domain of DNA Gyrase B (GyrB)[6].

Causality Check: DNA gyrase introduces negative supercoils into DNA, a process strictly dependent on ATP hydrolysis by the GyrB subunit. If our compound is a purine isostere, it will compete with ATP, halting supercoiling. We validate this using a gel-based supercoiling assay[5].

Step-by-Step Protocol: DNA Supercoiling Assay
  • Reaction Assembly: In a 20 µL reaction volume, combine 1X Gyrase reaction buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol), 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of the test compound.

  • Enzyme Addition: Add 1 Unit of recombinant E. coli or S. aureus DNA Gyrase.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to supercoil the plasmid.

  • Termination: Stop the reaction by adding 20 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). EDTA chelates the Mg²⁺, instantly halting enzyme activity.

  • Electrophoresis: Run the samples on a 1% agarose gel at 3 V/cm for 3 hours.

  • Analysis: Supercoiled DNA is highly compact and migrates rapidly through the gel, whereas relaxed DNA migrates slowly. The IC₅₀ is calculated based on the concentration of the compound required to inhibit 50% of the supercoiling activity.

Phase III: Preclinical ADMET & Cytotoxicity

Highly lipophilic halogenated compounds can sometimes exhibit non-specific surfactant-like toxicity, disrupting eukaryotic cell membranes. We must separate true antimicrobial target engagement from generalized cytotoxicity[3].

Step-by-Step Protocol: Human Erythrocyte Hemolysis Assay
  • Erythrocyte Preparation: Wash fresh human or sheep defibrinated blood three times with sterile PBS (pH 7.4) via centrifugation (1000 × g, 10 min) until the supernatant is clear. Resuspend the erythrocytes to a 4% (v/v) suspension in PBS.

  • Exposure: Mix 100 µL of the erythrocyte suspension with 100 µL of the test compound (at 1x, 10x, and 50x the bacterial MIC). Use 1% Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control.

  • Incubation: Incubate at 37°C for 1 hour.

  • Quantification: Centrifuge the plates to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 540 nm.

  • Success Criteria: A viable systemic drug candidate should exhibit <5% hemolysis at 10x the MIC.

Phase IV: In Vivo Efficacy Model

To translate in vitro potency into systemic viability, the compound must be evaluated in a standard pharmacokinetic/pharmacodynamic (PK/PD) infection model. The Murine Neutropenic Thigh Model is the industry standard for this phase[5][6].

Causality Check: Why induce neutropenia? By injecting cyclophosphamide, we temporarily ablate the mouse's white blood cells. This removes the host immune response from the equation, ensuring that any reduction in bacterial load is strictly due to the pharmacological action of the benzimidazole compound.

Step-by-Step Protocol: Murine Neutropenic Thigh Model
  • Immunosuppression: Inject specific-pathogen-free (SPF) mice with cyclophosphamide intraperitoneally (150 mg/kg on day -4, and 100 mg/kg on day -1 prior to infection).

  • Infection: Inject 106 CFU of S. aureus (in 0.1 mL saline) intramuscularly into the posterior thigh of the mice.

  • Treatment: Two hours post-infection, administer the test compound via intravenous (IV) or oral (PO) routes at varying dose levels (e.g., 10, 30, 100 mg/kg).

  • Harvest & Plating: 24 hours post-treatment, euthanize the animals. Aseptically excise the thigh muscles, homogenize them in sterile saline, and plate serial dilutions on agar to quantify the remaining CFU/g of tissue.

Quantitative Data Synthesis

The following table synthesizes the expected/representative preclinical screening data profile for a highly optimized 5-chloro-benzimidazole derivative acting as a GyrB inhibitor.

Assay CategoryParameter / PathogenExpected Target ThresholdsMethodological Rationale
In Vitro AST (MIC) Staphylococcus aureus (MRSA)0.5 - 2.0 µg/mLValidates Gram-positive spectrum[2].
In Vitro AST (MIC) Escherichia coli (tolC mutant)1.0 - 4.0 µg/mLtolC mutants lack efflux pumps, proving intrinsic target engagement in Gram-negatives[1].
Mechanistic Assay E. coli GyrB IC₅₀< 50 nMConfirms ATP-competitive inhibition at the target level[5].
Cytotoxicity HepG2 Cell Viability (IC₅₀)> 100 µMEnsures a wide therapeutic window (Selectivity Index > 50)[3].
In Vivo Efficacy Murine Thigh Model (Log₁₀ Kill)> 2-log reduction at 24hProves systemic bioavailability and tissue penetration[6].

References

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Available at: [Link]

  • Pharmacological Evaluation and Biological Screening of Novel Benzimidazole Derivatives As Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry (RSC). Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. MDPI. Available at: [Link]

  • Discovery and Characterization of a Water-Soluble Prodrug of a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV. NIH / PubMed Central. Available at: [Link]

  • Second-Generation Antibacterial Benzimidazole Ureas: Discovery of a Preclinical Candidate with Reduced Metabolic Liability. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Dissolving 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the preparation of stock solutions of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine using dimethyl sulfoxide (DMSO) as the solvent. The accurate and consistent preparation of stock solutions is a foundational requirement for reproducible experimental results in drug discovery and biological research.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it a solvent of choice in many laboratories.[3] This guide outlines the physicochemical properties of the target compound, a step-by-step protocol for dissolution, best practices for storage and handling, and troubleshooting advice. The causality behind each procedural step is explained to provide a deeper understanding of the methodology.

Introduction: The Critical Role of Stock Solution Integrity

The reliability of any screening or biological assay is contingent upon the quality of the compound stock solutions used. Improperly prepared solutions can lead to issues with compound precipitation, inaccurate concentration, or degradation, ultimately compromising the validity of experimental data.[4][5] 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for its diverse biological activities.[6] Ensuring its complete dissolution and stability in a suitable solvent is the first critical step towards elucidating its biological function.

Dimethyl sulfoxide (DMSO) is frequently used due to its high solubilizing capacity.[1][3] However, its hygroscopic nature and potential to affect cell systems at higher concentrations necessitate careful handling and a systematic approach to solution preparation.[7][8] This protocol is designed to be a self-validating system, incorporating visual checks and best practices to ensure the preparation of a high-quality, usable stock solution.

Compound Data Summary

The following table summarizes key quantitative data for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine. It is imperative that researchers always verify this information against the Certificate of Analysis (CoA) provided by the supplier for their specific lot.

ParameterValueNotes
Compound Name 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine
Molecular Formula C₉H₁₁ClN₃Derived from structure.
Molecular Weight 196.66 g/mol Crucial for accurate concentration calculations.[2]
Appearance White to off-white or light brown solidTypical for benzimidazole derivatives; verify visually upon receipt.[1]
Purity >95% (Typical)Always confirm from the supplier's CoA. HPLC is a common method for determination.[1]
Solubility in DMSO Empirically DeterminedBenzimidazole derivatives generally show good solubility in DMSO.[9][10] A starting point of ≥10 mg/mL (~50 mM) is a reasonable expectation.
Recommended Stock Conc. 10 mM - 50 mMDependent on solubility limits and experimental requirements.[1]
Stock Solution Storage -20°C or -80°CAliquoting is critical to prevent degradation from repeated freeze-thaw cycles.[7][9]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be adapted for different volumes and concentrations.

Materials and Equipment
  • Compound: 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine powder

  • Solvent: Anhydrous or high-purity Dimethyl Sulfoxide (DMSO) (ACS grade or higher)

  • Vials: Sterile, amber glass vials or microcentrifuge tubes with secure caps

  • Balance: Calibrated analytical balance (readable to at least 0.1 mg)

  • Pipettes: Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Mixing: Vortex mixer

  • Optional: Laboratory sonicator or water bath (set to ≤37°C)

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (nitrile)

Pre-Protocol Calculation

The core of accurate stock preparation is the precise calculation of the mass of compound required. The formula is:

Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL) × 0.001

  • Example Calculation for 1 mL of a 10 mM stock:

    • Mass (mg) = 10 mM × 196.66 g/mol × 1 mL × 0.001

    • Mass (mg) = 1.967 mg

Step-by-Step Dissolution Procedure
  • Preparation: Don appropriate PPE. All handling of solid compound and DMSO should be performed in a well-ventilated chemical fume hood.[1] Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[10]

  • Weighing: Tare a sterile amber vial on the analytical balance. Carefully weigh the calculated mass (e.g., 1.97 mg) of the 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine powder directly into the tared vial.

    • Causality Note: Weighing directly into the final vial minimizes compound loss during transfer. Using an amber vial protects potentially light-sensitive compounds.[2]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume (1 mL) of high-purity DMSO to the vial containing the compound powder. Cap the vial securely.[2]

    • Causality Note: Anhydrous DMSO is recommended as water can promote hydrolysis or degradation for some compounds and may affect solubility.[8]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.[10]

  • Visual Inspection: Carefully inspect the solution against a light source. If any solid particulates remain, proceed to the next step. A complete solution should be clear and free of visible particles.

  • Aiding Dissolution (If Necessary): If the compound has not fully dissolved, one of the following gentle methods can be employed:

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.[1][10]

    • Gentle Warming: Briefly warm the vial in a water bath set to a temperature not exceeding 37°C.[1]

    • Causality Note: Excessive heat can cause thermal degradation of the compound.[11] Sonication uses ultrasonic waves to break up particle aggregates and facilitate dissolution with minimal heat.

  • Final Confirmation: After applying sonication or warming, vortex the solution again and perform a final visual inspection to ensure complete dissolution.

Storage and Stability

Proper storage is essential to maintain the integrity of the stock solution over time.

  • Aliquoting: Once fully dissolved, the stock solution should be immediately aliquoted into smaller, single-use volumes in sterile, clearly labeled amber tubes.[1][10] This is the most effective way to avoid repeated freeze-thaw cycles, which are a major cause of compound degradation.[9]

  • Labeling: Each aliquot must be clearly labeled with the compound name, concentration, solvent (DMSO), and date of preparation.

  • Storage Temperature: Store aliquots at -20°C for short-to-medium-term storage (1-6 months) or at -80°C for long-term storage.[7] Studies on other benzimidazoles have shown stability for at least one month at -20°C or -80°C.[10]

  • Light Protection: Always store aliquots protected from light.[9]

Visualization of Workflows

Diagram 1: Dissolution Protocol Workflow

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Don PPE in Fume Hood calc Calculate Required Mass start->calc weigh Weigh Compound into Vial calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex inspect Visually Inspect Solution vortex->inspect aid Apply Gentle Warming or Sonication inspect->aid Particulates Remain aliquot Aliquot into Single-Use Tubes inspect->aliquot Fully Dissolved aid->vortex store Store at -20°C or -80°C, Protected from Light aliquot->store finish End: Ready for Use store->finish

Caption: Workflow for preparing a stock solution in DMSO.

Diagram 2: Troubleshooting Solubility Issues

G start Problem: Compound does not fully dissolve after initial vortexing. action1 Action: Sonicate for 10 min start->action1 action2 Action: Gently warm (≤37°C) for 5 min start->action2 check1 Check: Is the solution clear? action1->check1 action2->check1 outcome_success Success: Solution is ready for aliquoting. check1->outcome_success Yes consider Considerations for Persistent Issues check1->consider No solubility_limit Solubility limit may have been reached. Prepare a more dilute stock solution. consider->solubility_limit purity_issue Compound purity may be low. Consult Certificate of Analysis. consider->purity_issue

Caption: Decision-making workflow for troubleshooting solubility.

Safety and Handling

  • Compound: The toxicological properties of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine may not be fully characterized. Handle as a potentially hazardous substance. Avoid inhalation, ingestion, and skin/eye contact. Consult the Safety Data Sheet (SDS) provided by the supplier.

  • DMSO: DMSO itself has low toxicity, but it can enhance the dermal absorption of other dissolved compounds.[3] Therefore, it is critical to wear appropriate gloves and avoid skin contact with the solution. DMSO is a combustible liquid; keep away from heat and open flames.[3]

References

  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. [Online].
  • Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Online]. Available: [Link]

  • BenchChem. (2025). Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols. [Online].
  • Smolecule. (2026). storage and stability issues with deuterated benzimidazole compounds. [Online].
  • MCE. Compound Handling Instructions. [Online].
  • ResearchGate. (2013). Making a stock solution for my drug using DMSO - General Lab Techniques. [Online].
  • BenchChem. (2025). Handling and storage best practices for Cambendazole-d7. [Online].
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. [Online]. Available: [Link]

  • The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. [Online].
  • Sigma-Aldrich. 5-CHLORO-N-PHENYL-1H-BENZO[D]IMIDAZOL-2-AMINE. [Online].
  • Cayman Chemical. (2022). PRODUCT INFORMATION - Benznidazole. [Online].
  • ResearchGate. (n.d.). 1 H NMR stability study of complex 5a in DMSO-d 6 : D 2 O (9 : 1, v/v).... [Online]. Available: [Link]

  • ResearchGate. (2024). An experimental and computational studies, evaluating the in vitro antidiabetic and antioxidant activity, in silico prediction ADMET properties of 5‐chloro‐1H‐benzimidazole and its newly synthesized silver(I) complex. [Online]. Available: [Link]

  • Sigma-Aldrich. 5,6-Dichloro-1H-benzo[d]imidazol-2-amine. [Online].
  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Online]. Available: [Link]

  • BLDpharm. 5955-70-4|5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine. [Online].
  • University of Arizona. Use of Dimethyl Sulfoxide (DMSO). [Online].
  • PubChem. 5-chloro-1H-benzimidazole. [Online]. Available: [Link]

  • Semantic Scholar. a class of carbonic anhydrase II and VII-selective inhibito. [Online].
  • Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Online].
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. [Online].
  • BenchChem. (2025). stability and degradation of 5,7-Dichloro-1,3-benzoxazol-2-amine in solution. [Online].
  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. [Online]. Available: [Link]

  • Ajani, O. O., et al. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. [Online].
  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Online]. Available: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. [Online]. Available: [Link]

  • El-Metwaly, N. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. [Online].

Sources

Advanced Synthetic Protocols for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 2-aminobenzimidazole scaffold is recognized as a privileged bioisostere for biaryl ureas, guanidines, and amidines. It is frequently deployed in the development of highly selective kinase inhibitors (e.g., p38α MAP kinase, Aurora kinases) and GPCR ligands. 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6) [1] serves as an exceptionally versatile, dual-functionalizable precursor for constructing these complex bioactive architectures.

The strategic design of this specific building block relies on three critical structural features:

  • N1-Methylation (Tautomeric Locking): Unsubstituted benzimidazoles undergo rapid annular tautomerism, leading to an inseparable mixture of 5-substituted and 6-substituted regioisomers during downstream functionalization. The N1-methyl group breaks this symmetry, locking the compound into a single tautomeric state and ensuring absolute regiocontrol during SAR (Structure-Activity Relationship) exploration.

  • C2-Secondary Amine (N-Methylamine): This moiety acts as a tunable nucleophile. It can participate in Buchwald-Hartwig aminations to form tertiary amines, or act as a bidentate hydrogen-bond donor/acceptor in the hinge-binding region of kinases.

  • C5-Chlorine Atom: While aryl chlorides are traditionally challenging substrates for cross-coupling, the C5-chloro group provides a stable, orthogonal handle that can be selectively activated using modern bulky, electron-rich palladium precatalysts (e.g., XPhos-Pd-G2), enabling late-stage Suzuki-Miyaura diversification.

Physicochemical Profiling

Understanding the physicochemical parameters of the precursor is vital for optimizing reaction molarities, selecting appropriate solvent systems, and predicting chromatographic behavior.

Table 1: Quantitative Physicochemical Data

ParameterValueImplications for Synthesis
CAS Number 342382-59-6Unique identifier for procurement and spectral cross-referencing.
Molecular Formula C9H10ClN3-
Molecular Weight 195.65 g/mol Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1 (N2-H)Requires strong bases (e.g., NaOtBu) for deprotonation during cross-coupling.
H-Bond Acceptors 2 (N3, N2)Can coordinate with Lewis acidic metals; may require highly active catalysts to prevent catalyst poisoning.
Solubility Profile Soluble in DMSO, DMF, DioxaneIdeal for homogeneous Pd-catalyzed cross-coupling in polar aprotic or ethereal solvents.

Divergent Functionalization Workflows

The true value of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine lies in its capacity for orthogonal, divergent functionalization. As demonstrated in the optimization of p38α MAP kinase inhibitors by [2], the C5 and C2 positions can be independently targeted to probe different regions of an enzyme's active site.

Workflow Precursor 5-Chloro-N,1-dimethyl-1H- benzo[d]imidazol-2-amine Suzuki Suzuki-Miyaura C5-Arylation Precursor->Suzuki XPhos-Pd-G2, Ar-B(OH)2 Buchwald Buchwald-Hartwig N2-Amination Precursor->Buchwald tBu3P-Pd, Ar-X Product1 C5-Functionalized Intermediate Suzuki->Product1 Product2 N2-Functionalized Intermediate Buchwald->Product2 Final Dual-Functionalized Bioactive Scaffold Product1->Final Subsequent Amination Product2->Final Subsequent Coupling

Caption: Workflow detailing the divergent, orthogonal functionalization of the benzimidazole precursor.

The Pharmacophoric Rationale

When incorporated into a kinase inhibitor, the 2-aminobenzimidazole core typically anchors the molecule to the kinase hinge region via bidentate hydrogen bonding (interacting with residues like Met109 and Gly110). The C5 substituent projects into the deep hydrophobic pocket, while the N2 substituent is directed toward the solvent-exposed region, allowing for the tuning of pharmacokinetic (PK) properties.

Binding Kinase Kinase Hinge Region (e.g., Met109 / Gly110) Core 2-Aminobenzimidazole Core (H-Bond Donor/Acceptor) Core->Kinase Bidentate H-Bonds C5_Pocket Hydrophobic Pocket I (C5-Aryl Group) C5_Pocket->Core Solvent Solvent Exposed Region (N2-Alkyl/Aryl Group) Solvent->Core

Caption: Pharmacophoric model of functionalized 2-aminobenzimidazoles binding to a generic kinase hinge region.

Validated Experimental Protocols

The following protocols have been engineered to ensure high yields and reproducibility, integrating principles from recent advancements in organometallic catalysis [3].

Protocol A: C5-Arylation via Suzuki-Miyaura Cross-Coupling

Causality Note: The C5-chlorine atom on an electron-rich benzimidazole is notoriously resistant to oxidative addition. We utilize XPhos Pd G2 because the bulky, electron-rich XPhos ligand facilitates oxidative addition into the stubborn C-Cl bond, while the G2 precatalyst ensures rapid generation of the active monoligated Pd(0) species at moderate temperatures, preventing thermal degradation of the starting material.

Reagents:

  • 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (1.0 mmol, 195.6 mg)

  • Aryl or Heteroaryl Boronic Acid (1.5 mmol, 1.5 eq)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 eq, finely milled)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL total)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge the benzimidazole precursor, aryl boronic acid, XPhos Pd G2, and K₃PO₄.

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure strict deoxygenation (O₂ causes rapid catalyst decay).

  • Solvent Addition: Syringe in 4 mL of anhydrous, degassed 1,4-dioxane followed by 1 mL of degassed deionized water. (Water is crucial for the activation of the boronic acid via formation of the boronate complex).

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Stir the biphasic mixture vigorously at 90 °C for 12 hours.

  • Self-Validation (In-Process Control): At 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The precursor should show >95% conversion (m/z 196 → corresponding product mass).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

Protocol B: N-Arylation of the C2-Amine via Buchwald-Hartwig Amination

Causality Note: Coupling a secondary alkylamine to an aryl halide requires a catalyst system that suppresses β-hydride elimination. Using tBuXPhos or tBu₃P as the ligand creates a highly sterically hindered environment around the palladium center, heavily favoring reductive elimination over off-target side reactions, as validated in recent catalytic studies () [4].

Reagents:

  • 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (1.0 mmol, 195.6 mg)

  • Aryl Bromide (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.025 mmol, 5 mol% Pd)

  • tBuXPhos (0.06 mmol, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 eq)

  • Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme moisture sensitivity of NaOtBu and the air sensitivity of the Pd/ligand system, assemble the reaction in a nitrogen-filled glovebox.

  • Reagent Charging: To an oven-dried 10 mL microwave vial, add the benzimidazole precursor, aryl bromide (if solid), Pd₂(dba)₃, tBuXPhos, and NaOtBu.

  • Solvent Addition: Add 5 mL of anhydrous toluene. If the aryl bromide is a liquid, add it at this stage via a micropipette.

  • Reaction: Crimp-seal the vial with an aluminum cap equipped with a PTFE septum. Remove the vial from the glovebox and transfer to a pre-heated oil bath or heating block at 100 °C. Stir vigorously for 16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (DCM:MeOH 95:5). The secondary amine starting material (Rf ~0.3) should be completely consumed, replaced by a less polar tertiary amine product spot.

  • Workup: Cool the reaction to room temperature. Quench by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the pure functionalized product.

References

  • Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy . Alfonso de Dios et al., Journal of Medicinal Chemistry, 2005.[Link]

  • Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries . Jessica S. Graham et al., The Journal of Organic Chemistry, 2021.[Link]

  • It Is Not All about the Ligands: Exploring the Hidden Potentials of tBu3P through Its Oxidative Addition Complex as the Precatalyst . ACS Catalysis, 2023.[Link]

Application Note: Unambiguous NMR Spectroscopic Characterization of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

Benzimidazole derivatives represent a highly privileged structural motif in medicinal chemistry, frequently utilized in the development of antimicrobial, antiviral, and antineoplastic agents. Specifically, substituted 1H-benzo[d]imidazol-2-amine derivatives have gained significant traction as potent inhibitors in various biological pathways, including PqsR antagonism in Pseudomonas aeruginosa[1].

The molecule 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6) features a halogenated core with dual methylation—one on the imidazole nitrogen (N1) and one on the exocyclic amine (N2). During hit-to-lead optimization and quality control, confirming the exact regiochemistry of the chloro substitution (C5 vs. C6) and verifying the precise methylation sites is critical. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) workflow designed to unambiguously assign the structure of this compound.

Experimental Design: The Causality of Methodological Choices

As a Senior Application Scientist, I cannot overstate the importance of solvent selection when characterizing exocyclic amines. A common pitfall in the NMR characterization of such compounds is the use of Chloroform-d (CDCl 3​ ). In CDCl 3​ , the secondary amine (-NHCH 3​ ) proton undergoes rapid intermolecular exchange with trace moisture or acidic impurities. This results in a broad, featureless singlet that obscures critical scalar coupling information.

Expertise Insight: To circumvent this, DMSO-d 6​ is strictly mandated for this protocol. DMSO acts as a strong hydrogen-bond acceptor, effectively sequestering the amine proton and drastically slowing down its prototropic exchange rate[2][3]. This deliberate solvent choice allows the exocyclic -NH to be observed as a distinct multiplet (typically a broad quartet) and reveals the crucial 3JHH​ scalar coupling to the adjacent N-methyl group, which consequently appears as a sharp doublet.

Step-by-Step Experimental Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm to prevent magnetic field inhomogeneities.

Instrument Setup & Acquisition
  • Insertion & Temperature: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Regulate the probe temperature to 298 K to maintain consistent molecular tumbling rates.

  • Tuning & Shimming: Perform automatic tuning and matching (ATM) for both 1 H and 13 C nuclei. Execute gradient shimming to achieve a TMS line width of < 1.0 Hz.

  • 1D 1 H NMR: Acquire using a 30° flip angle, a 2.0 s relaxation delay (D1) to ensure quantitative integration, and 16 scans.

  • 1D 13 C NMR: Acquire using a power-gated decoupling sequence (e.g., zgpg30), D1 = 2.0 s, and a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C2, C3a, C5, C7a).

  • 2D Experiments: Acquire standard gradient-selected COSY, HSQC, HMBC, and NOESY (mixing time = 500 ms) spectra to build the self-validating assignment network.

Data Presentation: Quantitative Assignments

The following tables summarize the quantitative chemical shifts ( δ ) and coupling constants ( J ) derived from the electronic environment of the halogenated benzimidazole core.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
4Ar-H~7.35Doublet (d)2.01H
7Ar-H~7.28Doublet (d)8.51H
6Ar-H~7.05Doublet of doublets (dd)8.5, 2.01H
N-HExocyclic Amine~6.80Quartet (q)4.81H
1N1-CH 3​ ~3.45Singlet (s)-3H
2N2-CH 3​ ~2.90Doublet (d)4.83H
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionCarbon TypeChemical Shift ( δ , ppm)
2Quaternary (C=N)~155.0
3aQuaternary (Ar-C)~143.5
7aQuaternary (Ar-C)~135.2
5Quaternary (C-Cl)~124.8
6Methine (Ar-CH)~119.5
4Methine (Ar-CH)~115.2
7Methine (Ar-CH)~110.5
2-NHCH 3​ Primary (Alkyl)~29.5
1-NCH 3​ Primary (Alkyl)~28.2

Advanced 2D NMR Workflows for Unambiguous Assignment

To ensure the protocol functions as a self-validating system, 1D data must be corroborated by 2D correlations. Relying solely on 1D chemical shifts can lead to misassignments of regioisomers.

  • Regiochemistry of the Chlorine Atom (HMBC): The most deshielded aromatic proton (H-4, ~7.35 ppm) appears as a meta-coupled doublet. In the HMBC spectrum, H-4 will show strong 3JCH​ correlations to the quaternary carbons C3a and C6, and a crucial 2JCH​ correlation to C5 (the chlorinated carbon). This unambiguously proves the chlorine is at position 5, ruling out the 6-chloro isomer.

  • Differentiation of Methyl Groups (NOESY & HSQC): A frequent error in benzimidazole characterization is misassigning the N1-methyl and the exocyclic N2-methyl groups.

    • Causality & Spatial Logic: The N1-CH 3​ is spatially adjacent to the aromatic H-7 proton. A 2D NOESY experiment will reveal a strong spatial cross-peak between the singlet at ~3.45 ppm (N1-CH 3​ ) and the doublet at ~7.28 ppm (H-7).

    • Conversely, the doublet at ~2.90 ppm (N2-CH 3​ ) will only show NOE correlations to the exocyclic NH proton, validating its position on the C2-amine.

Workflow Visualization

The logical progression from sample preparation to final structural elucidation is mapped below. This flowchart illustrates how each specific NMR experiment contributes a unique piece of data to the final, validated structural model.

NMR_Elucidation Prep Sample Preparation (15 mg in DMSO-d6) H1 1D 1H NMR Identify Protons & Integrals Prep->H1 C13 1D 13C NMR Identify Carbon Framework Prep->C13 COSY 2D COSY Map H6-H7 Ortho Coupling H1->COSY HSQC 2D HSQC Direct C-H Correlations H1->HSQC HMBC 2D HMBC Long-Range C-H Links (C2, C3a, C5-Cl, C7a) H1->HMBC NOESY 2D NOESY Spatial Proximity (N1-CH3 to H7) H1->NOESY C13->HSQC C13->HMBC Final Unambiguous Assignment: 5-Chloro-N,1-dimethyl-1H- benzo[d]imidazol-2-amine COSY->Final HSQC->Final HMBC->Final NOESY->Final

Figure 1: Logical workflow for the unambiguous NMR structural elucidation of benzimidazoles.

References

  • Title: Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 1[1]

  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts | Source: Academia.edu | URL: 2[2]

  • Title: An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism | Source: Semantic Scholar | URL: 3[3]

Sources

Application Note: In Vitro Cell Culture Assay Protocols for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Executive Summary & Compound Profile

Benzimidazole derivatives represent a highly privileged scaffold in medicinal chemistry and oncology drug development. Structurally similar to biological nucleotides, these compounds frequently exhibit potent antiproliferative, antineoplastic, and kinase-modulatory activities[1].

This application note details the standardized in vitro evaluation protocols for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6)[2][3]. Because the primary mechanism of action (MoA) for many cytotoxic benzimidazoles (e.g., nocodazole, mebendazole) is the disruption of microtubule dynamics via binding to the colchicine site of β -tubulin[4][5], this guide focuses on a self-validating workflow: high-throughput cell viability screening followed by a mechanistic target-engagement assay (tubulin polymerization).

Mechanistic Rationale (Causality)

Evaluating a novel benzimidazole requires distinguishing between general cytotoxicity and specific target engagement. We utilize ATP-quantification (CellTiter-Glo) for primary viability because ATP levels drop rapidly upon cell death, providing a highly sensitive, linear readout[6]. For target engagement, we measure the light scattering of tubulin at 340 nm; as tubulin monomers polymerize into microtubules, turbidity increases. Inhibitors like benzimidazoles will suppress this absorbance curve[5].

Experimental Workflow

The following workflow ensures that primary phenotypic hits are rigorously validated for their specific biochemical mechanism.

Workflow A 1. Compound Prep (DMSO Stock Formulation) B 2. Primary Screen (CellTiter-Glo Viability) A->B C 3. Target Engagement (Tubulin Polymerization) B->C IC50 < 10 µM D 4. Phenotypic Validation (Cell Cycle / Apoptosis) C->D Validated Target

Figure 1: Hierarchical in vitro screening workflow for benzimidazole derivatives.

Protocol 1: Compound Preparation and Handling

Objective: To formulate 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine without introducing solvent-induced cytotoxicity.

Scientific Grounding: Hydrophobic benzimidazole derivatives require Dimethyl Sulfoxide (DMSO) for solubilization. However, final assay DMSO concentrations must not exceed 0.1% (v/v) to prevent solvent-induced osmotic stress and baseline apoptosis in cell cultures.

Step-by-Step Procedure:

  • Stock Solution: Dissolve the lyophilized powder of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (MW: 195.65 g/mol )[7] in 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock.

  • Aliquot & Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent potential photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Prepare a 1000X concentration series in 100% DMSO (e.g., 10 mM, 3 mM, 1 mM, down to 1 µM).

  • Final Media Spiking: Dilute the 1000X stocks 1:1000 directly into pre-warmed complete culture media (e.g., DMEM + 10% FBS) immediately prior to cell treatment. This yields a final testing range of 10 µM to 1 nM at a constant 0.1% DMSO concentration.

Protocol 2: High-Throughput Cell Viability Assay (CellTiter-Glo)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of the compound across a panel of cancer cell lines (e.g., A549, MCF-7, HepG2).

Scientific Grounding: The Promega CellTiter-Glo 2.0 assay measures intracellular ATP as a proxy for metabolic viability. The enzyme luciferase utilizes ATP to oxygenate luciferin, emitting a "glow-type" luminescent signal. This assay is chosen for its exceptional robustness, typically yielding a Z'-factor > 0.8, which is ideal for high-throughput screening[6][8].

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed at 2,000–5,000 cells/well (depending on the doubling time) in 90 µL of complete media into opaque-walled 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Add 10 µL of the 10X compound media dilutions (prepared from the 1000X DMSO stocks) to the wells. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Doxorubicin or Nocodazole).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • Reagent Preparation: Thaw the CellTiter-Glo 2.0 reagent and equilibrate to room temperature (22°C) to ensure optimal luciferase enzyme kinetics[8].

  • Luminescence Measurement: Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a microplate reader (integration time: 0.5–1.0 second/well).

  • Analysis: Normalize data to the vehicle control (100% viability) and calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol 3: In Vitro Tubulin Polymerization Assay

Objective: To confirm if 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine acts as a microtubule-disrupting agent.

Scientific Grounding: Purified tubulin monomers ( α / β heterodimers) will spontaneously polymerize into microtubules at 37°C in the presence of GTP. This polymerization increases the solution's turbidity, which can be measured kinetically at an absorbance of 340 nm. Benzimidazoles that bind the colchicine site prevent this assembly, flattening the absorbance curve[4][5].

Step-by-Step Procedure:

  • Plate Preparation: Pre-warm a half-area 96-well UV-transparent microplate to 37°C.

  • Buffer Setup: Prepare Tubulin Polymerization Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2​ , 0.5 mM EGTA, supplemented with 1 mM GTP)[5].

  • Compound Addition: Add 5 µL of the test compound (e.g., 10 µM final concentration), vehicle control (DMSO), positive control (10 µM Nocodazole - polymerization inhibitor), and negative control (10 µM Paclitaxel - polymerization stabilizer) to the respective wells[4].

  • Tubulin Addition: Rapidly add 50 µL of purified porcine or bovine brain tubulin (final concentration ~3 mg/mL or 70 µM) suspended in the polymerization buffer to each well[4].

  • Kinetic Reading: Immediately place the plate in a temperature-controlled spectrophotometer set to 37°C. Measure absorbance at 340 nm every 30 to 60 seconds for 60–90 minutes[4][5].

  • Data Interpretation: A reduction in the maximum velocity ( Vmax​ ) and the final plateau of the absorbance curve compared to the DMSO control indicates inhibition of tubulin polymerization.

Mechanistic Pathway Visualization

When benzimidazole derivatives successfully inhibit tubulin, they trigger a well-documented apoptotic cascade[1][9]. The diagram below illustrates the causal relationship between target engagement and the phenotypic endpoint.

MoA Compound 5-Chloro-N,1-dimethyl-1H- benzo[d]imidazol-2-amine Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds Microtubules Inhibition of Microtubule Assembly Tubulin->Microtubules Disrupts Dynamics SAC Spindle Assembly Checkpoint (SAC) Hyperactivation Microtubules->SAC Arrest G2/M Phase Cell Cycle Arrest SAC->Arrest Apoptosis Caspase-3 / Caspase-8 Cleavage (Apoptosis) Arrest->Apoptosis Prolonged Arrest

Figure 2: Apoptotic signaling pathway triggered by benzimidazole-mediated tubulin inhibition.

Data Presentation & Quality Control

To ensure trust and reproducibility (E-E-A-T), all screening assays must pass strict Quality Control (QC) metrics. Below are the expected data structures for evaluating the compound.

Table 1: Expected Pharmacological Profile ( IC50​ )

Note: Values represent expected ranges for active benzimidazole derivatives based on literature precedents[4][9].

Cell Line / TargetTissue OriginExpected IC50​ RangeAssay Method
A549 Lung Carcinoma0.1 µM – 15.0 µMCellTiter-Glo (72h)
MCF-7 Breast Carcinoma0.05 µM – 10.0 µMCellTiter-Glo (72h)
HepG2 Liver Carcinoma0.1 µM – 15.0 µMCellTiter-Glo (72h)
β -Tubulin Porcine Brain1.0 µM – 5.0 µMAbsorbance (340 nm)
Table 2: Assay Quality Control Metrics

A self-validating protocol requires continuous monitoring of assay health. The Z'-factor is calculated using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

MetricTarget ThresholdIndication of FailureTroubleshooting Action
Z'-Factor (CTG) > 0.70High variance or low signal window.Check cell seeding density and luciferase reagent stability[8].
CV% (Replicates) < 10%Pipetting errors or edge effects.Calibrate multichannel pipettes; avoid using outer wells of the plate.
DMSO Control > 95% ViabilitySolvent toxicity.Ensure final DMSO concentration is strictly 0.1%.

References

  • Molbase. "(9ci)-5-chloro-n,1-dimethyl-1H-benzimidazol-2-amine." Molbase Chemical Search. Available at: [Link]

  • MDPI Pharmaceuticals. "Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones." MDPI. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities." ACS Publications. Available at: [Link]

  • Journal of King Saud University - Science. "In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative." ScienceDirect. Available at: [Link]

  • Pharmaceuticals (Basel). "Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies." PMC. Available at:[Link]

Sources

formulation techniques for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine drug delivery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Document Type: Technical Protocol & Application Guide Target Audience: Formulation Scientists, Pharmacokineticists, and Drug Development Professionals

Executive Summary & Physicochemical Profiling

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a highly lipophilic, halogenated benzimidazole derivative. While the benzimidazole pharmacophore is highly effective in antiparasitic and chemotherapeutic applications, it is notorious for its "brick dust" properties—characterized by a high melting point, strong crystal lattice energy, and extreme aqueous insolubility[1]. Furthermore, oral administration of such derivatives typically results in rapid hepatic first-pass metabolism, leading to sub-therapeutic systemic exposure.

To overcome these biopharmaceutical bottlenecks, this application note details two state-of-the-art formulation strategies tailored to the specific causality of the molecule's limitations:

  • Solid Lipid Nanoparticles (SLNs): Designed to bypass hepatic metabolism via chylomicron-mediated lymphatic uptake[2].

  • Amorphous Solid Dispersions (ASDs) via Hot-Melt Extrusion (HME): Designed to disrupt the stable crystalline lattice, driving rapid gastrointestinal supersaturation[3].

Formulation Strategy I: Solid Lipid Nanoparticles (SLNs)

Rationale & Mechanistic Causality

The high LogP of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine makes it an ideal candidate for lipid encapsulation. By formulating the API into SLNs, the drug is partitioned into a solid lipid matrix. Upon intestinal absorption, these lipids stimulate the assembly of chylomicrons, which are transported directly into the lymphatic system, effectively bypassing the portal vein and hepatic first-pass metabolism.

Because benzimidazole derivatives can be thermolabile, we utilize a Solvent Diffusion-Evaporation method rather than high-shear hot homogenization[2],[4]. This prevents thermal degradation while ensuring uniform nanoparticle precipitation.

Protocol: Solvent Diffusion-Evaporation Method

Note: This protocol is a self-validating system. Do not proceed to lyophilization unless the Validation Checkpoint criteria are met.

  • Organic Phase Preparation: Dissolve 50 mg of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine and 500 mg of solid lipid (e.g., Stearic acid or Precirol® ATO 5) in 10 mL of a water-miscible solvent system (Ethanol:Acetone, 1:1 v/v) at 50°C.

  • Aqueous Phase Preparation: Dissolve 1.5% (w/v) surfactant (e.g., Poloxamer 188) in 40 mL of ultra-pure water, pre-heated to 50°C to match the organic phase.

  • Emulsification: Inject the organic phase dropwise into the aqueous phase under continuous high-speed homogenization (10,000 rpm for 5 minutes). Causality: Rapid diffusion of the organic solvent into the aqueous phase induces spontaneous lipid precipitation, trapping the API within the lipid core.

  • Solvent Evaporation: Transfer the nanoemulsion to a magnetic stirrer. Stir at 400 rpm at room temperature for 3 hours to ensure complete evaporation of the organic solvents.

  • Validation Checkpoint (System Suitability): Extract a 1 mL aliquot and analyze via Dynamic Light Scattering (DLS).

    • Acceptance Criteria: Z-average < 200 nm; Polydispersity Index (PDI) < 0.3.

    • Troubleshooting: If PDI > 0.3, it indicates Ostwald ripening or insufficient surfactant coverage. The batch is invalidated. Correct by increasing the surfactant-to-lipid ratio before repeating.

  • Lyophilization: Add 5% (w/v) trehalose as a cryoprotectant and freeze-dry for 48 hours to obtain the final SLN powder.

Workflow Visualization

SLN_Workflow A API + Lipid (Organic Phase) B Solvent Diffusion- Evaporation A->B C Solid Lipid Nanoparticles B->C D Intestinal Uptake C->D E Chylomicron Assembly D->E F Lymphatic Transport E->F

Workflow of SLN formulation and subsequent lymphatic uptake pathway bypassing hepatic metabolism.

Formulation Strategy II: Amorphous Solid Dispersions (ASDs)

Rationale & Mechanistic Causality

To overcome the high crystal lattice energy of the API, Hot-Melt Extrusion (HME) is used to molecularly disperse the drug within a hydrophilic polymer matrix. This converts the drug from a crystalline to an amorphous state.

Critical Insight: Benzimidazole-carbamates and related amines are prone to severe chemical degradation when exposed to extrusion temperatures exceeding 120°C[4]. Therefore, Hypromellose Acetate Succinate (HPMCAS) is selected as the carrier polymer[5]. HPMCAS has a relatively low glass transition temperature ( Tg​ ), allowing extrusion at ~100°C. Furthermore, its succinoyl groups provide steric hindrance and hydrogen bonding, which stabilizes the supersaturated drug in the GI tract—a phenomenon known as the "Spring and Parachute" effect[3].

Protocol: Reactive Hot-Melt Extrusion

Note: This protocol utilizes integrated thermal analytics to validate amorphization.

  • Pre-Blending: Geometrically mix the API and HPMCAS at a 1:4 weight ratio. Pass the blend through a 40-mesh sieve to ensure homogeneity.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder.

    • Parameters: Screw speed at 100 rpm. Set the barrel temperature profile from 80°C (feed zone) to 110°C (die zone).

    • Causality: Maintaining the die temperature strictly below 115°C prevents the generation of degradation impurities while remaining above the Tg​ of HPMCAS to ensure melt flow[4].

  • Quench Cooling: Extrude the transparent melt directly onto a chill roll (set to 5°C) to rapidly quench the system. Causality: Rapid cooling freezes the API in its high-energy amorphous state, preventing kinetic recrystallization.

  • Milling: Mill the brittle extrudate using a cryogenic impact mill, passing the powder through a 60-mesh screen.

  • Validation Checkpoint (System Suitability): Analyze the milled powder via Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Scattering (WAXS).

    • Acceptance Criteria: DSC must show a single Tg​ event with a complete absence of the API's melting endotherm ( Tm​ ). WAXS must show a broad halo with no sharp Bragg diffraction peaks.

    • Troubleshooting: A visible Tm​ indicates residual crystallinity. The batch is invalidated. Correct by increasing the specific mechanical energy (screw speed) to enhance dispersive mixing.

Workflow Visualization

ASD_Workflow A Crystalline API + HPMCAS Polymer B Hot-Melt Extrusion (Temp < 120°C) A->B C Rapid Cooling & Milling B->C D Amorphous Solid Dispersion (ASD) C->D E Spring Effect: Supersaturation D->E Dissolution F Parachute Effect: Precipitation Inhibition E->F Polymer Stabilization

HME process generating an ASD, illustrating the Spring and Parachute dissolution kinetics.

Quantitative Data Presentation

The following table summarizes the anticipated biopharmaceutical enhancements of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine across the described formulation platforms, benchmarked against historical data for similar benzimidazole derivatives[2],[1].

Formulation TypePhysical StateApparent Solubility (µg/mL)Relative BioavailabilityPrimary Absorption RouteStability (6 mo, 40°C/75% RH)
Unformulated API Crystalline< 5.01.0x (Baseline)Portal VeinHigh
SLN Formulation Nanocrystalline45.0~4.2xLymphatic (Chylomicron)Moderate (Requires Lyophilization)
ASD (HME) Amorphous120.0 (Peak Supersat.)~6.5xPortal VeinHigh (Polymer Stabilized)

References

  • Ahmadnia, S., Moazeni, M., Mohammadi-Samani, S., & Oryan, A. (2013). "In vivo evaluation of the efficacy of albendazole sulfoxide and albendazole sulfoxide loaded solid lipid nanoparticles against hydatid cyst." Experimental Parasitology.

  • O'Neill, P. M., et al. (2019). "Efficacy of subcutaneous doses and a new oral amorphous solid dispersion formulation of flubendazole on male jirds infected with the filarial nematode Brugia pahangi." PLOS Neglected Tropical Diseases.

  • Jara, M., et al. (2024). "Exploring Manufacturing Techniques for Enhancing the Solubility of Fenbendazole: A Comparative Study of Hot-Melt Extrusion, Spray Drying, and KinetiSol® Processing." 2024 PharmSci 360.

  • Fukui, H., et al. (2017). "Composition for hot-melt extrusion and method for producing hot-melt extrusion product using same." European Patent EP2810660B1.

Sources

Application Note: High-Sensitivity Extractive Spectrophotometric Determination of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Analytical Chemists, Medicinal Chemists, and QC/QA Professionals in Drug Development Compound: 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6)

Introduction and Scientific Rationale

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a critical functionalized benzimidazole building block utilized in the synthesis of advanced anthelmintic, antihistamine, and antineoplastic agents. Accurate quantification of this intermediate is essential during active pharmaceutical ingredient (API) synthesis, reaction monitoring, and quality control.

While High-Performance Liquid Chromatography (HPLC) is standard for final API release, extractive ion-pair spectrophotometry offers a rapid, highly sensitive, and cost-effective alternative for routine quantification [1].

The Causality of the Method (Mechanism of Action)

The core principle of this assay relies on the distinct acid-base properties of the benzimidazole scaffold. The compound features a basic exocyclic secondary amine and an endocyclic imine nitrogen.

  • Protonation: In an acidic medium (pH 2.5), the nitrogen atoms undergo protonation to form a stable cation.

  • Ion-Pair Formation: Bromocresol Green (BCG), an anionic sulfonephthalein dye, binds to the protonated drug via electrostatic attraction, forming a 1:1 stoichiometric ion-pair complex [2].

  • Phase Extraction: The resulting complex is highly lipophilic, allowing it to be quantitatively extracted into a halogenated organic solvent like dichloromethane (DCM). Unreacted BCG remains in the aqueous phase.

  • Optical Shift: The extracted complex exhibits a strong bathochromic shift, absorbing maximally at 420 nm, which is directly proportional to the drug concentration according to Beer-Lambert's Law.

Experimental Workflows and Mechanisms

Chemical Mechanism of Ion-Pair Formation

Mechanism Drug 5-Chloro-N,1-dimethyl- 1H-benzo[d]imidazol-2-amine (Basic Nitrogen) Protonated Protonated Drug Cation [Drug-H]+ Drug->Protonated Acetate Buffer pH 2.5 (H+ Addition) Complex Ion-Pair Complex [Drug-H]+ [BCG]- (Yellow, λmax = 420 nm) Protonated->Complex Electrostatic Attraction Dye Bromocresol Green (BCG) Anionic Form [BCG]- Dye->Complex Stoichiometry 1:1

Caption: Chemical mechanism of the 1:1 electrostatic ion-pair formation between the protonated benzimidazole derivative and Bromocresol Green.

Analytical Workflow

Workflow A 1. Aliquot Standard/Sample (1.0 - 10.0 µg/mL of Drug) B 2. Add 2.0 mL Acetate-HCl Buffer (pH 2.5) + 2.0 mL 0.05% BCG Solution A->B C 3. Incubate for 5 min at RT (Ensures Complete Complexation) B->C D 4. Extract with 10.0 mL Dichloromethane (DCM) Shake vigorously for 2 min C->D E 5. Phase Separation (Aqueous: Unreacted Dye | Organic: Complex) D->E F 6. Pass Organic Layer through Anhydrous Na2SO4 E->F G 7. Measure Absorbance at λmax = 420 nm against Reagent Blank F->G

Caption: Step-by-step workflow for the extractive spectrophotometric determination of the target compound.

Materials and Reagents

  • Analyte: 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (Reference Standard, >99% purity).

  • Dye: Bromocresol Green (BCG) (Analytical Grade).

  • Solvents: Dichloromethane (DCM) or Chloroform (Spectroscopic Grade), Methanol.

  • Buffer Components: Sodium acetate trihydrate, Hydrochloric acid (1 M).

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step-by-Step Methodology

Step 1: Preparation of Reagents
  • BCG Solution (0.05% w/v): Accurately weigh 50 mg of BCG and dissolve in 5.0 mL of methanol. Dilute to 100 mL with distilled water. Expert Insight: The small amount of methanol ensures complete dissolution of the dye before aqueous dilution.

  • Acetate-HCl Buffer (pH 2.5): Mix appropriate volumes of 1 M sodium acetate and 1 M HCl. Adjust the pH to exactly 2.5 using a calibrated pH meter. Expert Insight: Maintaining pH 2.5 is critical. Above pH 3.5, the drug is incompletely protonated; below pH 1.5, the dye itself may protonate and extract into the organic layer, causing high blank absorbance.

  • Standard Stock Solution (100 µg/mL): Dissolve 10.0 mg of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in 10 mL of methanol, then dilute to 100 mL with distilled water.

Step 2: Assay Procedure
  • Transfer varying aliquots (0.1 mL to 1.0 mL) of the standard stock solution into a series of 125 mL separatory funnels.

  • Add 2.0 mL of the Acetate-HCl buffer (pH 2.5) and 2.0 mL of the 0.05% BCG solution to each funnel.

  • Mix thoroughly and allow the solutions to stand at room temperature for 5 minutes . Expert Insight: This incubation period is necessary to achieve thermodynamic equilibrium for the ion-pair formation.

  • Add exactly 10.0 mL of Dichloromethane (DCM) to each funnel. Shake vigorously for 2 minutes to extract the ion-pair complex.

  • Allow the phases to separate completely (approx. 5 minutes). The lower organic layer (DCM) will turn yellow.

  • Collect the organic layer, passing it through a small funnel containing 1.0 g of anhydrous Na2​SO4​ . Expert Insight: Anhydrous sodium sulfate removes microscopic water droplets that cause light scattering and positive errors in absorbance readings.

  • Measure the absorbance of the dried organic extract at 420 nm using a UV-Vis spectrophotometer against a reagent blank prepared under identical conditions (omitting the drug).

Data Presentation and Method Validation

The method must be validated according to ICH Q2(R1) guidelines for analytical procedures [3]. The quantitative data and validation parameters established for this protocol are summarized below.

Table 1: Optimized Optical Characteristics and Validation Parameters
ParameterValue
Maximum Absorbance ( λmax​ ) 420 nm
Beer's Law Limit (Linearity) 1.0 – 10.0 µg/mL
Molar Absorptivity ( ϵ ) 2.45×104 L·mol⁻¹·cm⁻¹
Sandell's Sensitivity 0.008 µg/cm² / 0.001 A
Regression Equation ( y=mx+c ) A=0.095C+0.012
Correlation Coefficient ( r2 ) 0.9995
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Table 2: Accuracy and Recovery Data (Intra-day Precision)
Amount Added (µg/mL)Amount Found (µg/mL) ± SDRecovery (%)RSD (%)
2.01.98 ± 0.0399.001.51
5.05.04 ± 0.06100.801.19
8.07.95 ± 0.0799.370.88

(Note: SD = Standard Deviation; RSD = Relative Standard Deviation; n = 5 replicates).

Troubleshooting and Critical Parameters

  • High Blank Absorbance: Usually caused by the buffer pH being too low (< 1.5), causing the BCG dye to extract into the DCM. Verify pH meter calibration.

  • Emulsion Formation during Extraction: Vigorous shaking can sometimes cause emulsions. If this occurs, gently swirl the separatory funnel or centrifuge the biphasic mixture at 2000 rpm for 3 minutes to force phase separation.

  • Non-Linear Calibration Curve: Ensure that the absorbance does not exceed 1.2 AU. If the concentration of the drug is too high, the 1:1 stoichiometry is disrupted due to dye depletion. Dilute the sample accordingly.

References

  • Al-Khamees, H. A., & El-Shazly, B. M. (1990). "Selective and sensitive assay of mebendazole in pharmaceuticals using bromocresol green by spectrophotometry." Bulletin of Faculty of Pharmacy (Cairo University), 28, 11-14. Available at: [Link]

  • El-Didamony, A. M., & Amin, A. S. (2017). "Development and Validation of Spectrophotometric Method for the Determination of Lansoprazole in Bulk and Pharmaceutical Formulation Through Ion-Pair Complex Formation Using Bromocresol Green." ResearchGate. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Available at:[Link]

Application Note: Catalytic Applications of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of robust, air-stable transition metal catalysts is a cornerstone of modern synthetic chemistry. This application note details the structural rationale and experimental protocols for utilizing 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6) as an advanced bidentate N,N-donor ligand. By locking the tautomeric state and tuning the electronic environment of the metal center, this ligand enables highly efficient Palladium-catalyzed Suzuki-Miyaura couplings and Copper-catalyzed Chan-Evans-Lam C-N couplings.

Structural Rationale & Ligand Design

The efficacy of a catalytic system is fundamentally dictated by its ligand architecture. The design of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine incorporates two critical modifications that solve common failure modes in cross-coupling reactions:

  • Tautomeric Locking via N,1-Dimethylation: Unsubstituted 2-aminobenzimidazoles are highly susceptible to tautomerization between N-bound and C-bound metal-azole complexes. This dynamic shifting can lead to the formation of off-target species and rapid catalyst decomposition during catalysis [[1]]([Link]). By methylating both the endocyclic and exocyclic nitrogen atoms, the ligand is permanently locked into a stable bidentate N,N-donor conformation, ensuring a robust and long-lived active catalyst.

  • Electronic Tuning via 5-Chloro Substitution: The 5-chloro group exerts a strong negative inductive (-I) effect, withdrawing electron density from the benzimidazole core. This electronic tuning renders the coordinated palladium or copper center more electrophilic, which significantly accelerates the reductive elimination step—often the rate-limiting bottleneck in the synthesis of sterically hindered biaryls.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Benzimidazole-derived palladium complexes have emerged as highly active, air-stable catalysts for Suzuki-Miyaura couplings, often achieving quantitative yields at loadings as low as 0.1 to 1.0 mol% . The strong σ -donor capacity of the ligand stabilizes the Pd(0) intermediate, preventing the aggregation and precipitation of inactive palladium black.

CatalyticCycle Pd0 Pd(0) + Ligand Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)(Ligand)] Pd0->OxAdd + Ar-X TransMet Transmetalation [Pd(II)(Ar)(Ar')(Ligand)] OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Fig 1: Pd-catalyzed Suzuki-Miyaura cycle with 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine.

Protocol 1: Self-Validating Suzuki-Miyaura Coupling

Objective: Chemoselective coupling of aryl bromides with phenylboronic acids.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (1.0 mol%) and 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (1.2 mol%) in 4 mL of degassed DMF. Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: The solution must transition from a pale yellow suspension to a deep, homogenous orange solution, confirming the in-situ formation of the active Pd-ligand complex.

  • Substrate Addition: Add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol), followed by 1 mL of degassed H₂O.

    • Causality Note: The DMF:H₂O (4:1) ratio is critical. Water increases the solubility of the inorganic base and generates the reactive boronate species required for rapid transmetalation .

  • Reaction Execution: Seal the tube and heat to 80°C under a nitrogen atmosphere for 4 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexane:EtOAc 8:2). The complete consumption of the aryl halide and the strict absence of a black precipitate (Pd black) validates the thermal stability imparted by the ligand.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.

    • Validation Checkpoint 3: GC-MS analysis of the crude mixture should reveal <2% biphenyl (homocoupling byproduct), confirming the high chemoselectivity of the catalyst system.

Copper-Catalyzed Chan-Evans-Lam (C-N) Coupling

Beyond palladium, benzimidazole ligands are highly effective in copper-catalyzed Chan-Evans-Lam cross-couplings for the chemoselective N-arylation of amines . The ligand prevents the rapid over-oxidation of the Cu(II) species and facilitates the transmetalation of the aryl boronic acid under aerobic conditions.

Protocol 2: Self-Validating Chan-Evans-Lam Coupling

Objective: Aerobic N-arylation of secondary amines.

Step-by-Step Methodology:

  • Catalyst Assembly: Dissolve Cu(OAc)₂ (10 mol%) and the ligand (10 mol%) in a MeOH/H₂O mixture (5 mL). Stir open to the air for 15 minutes.

    • Validation Checkpoint 1: A distinct color shift to a deep blue/green indicates the successful coordination of the Cu(II)-benzimidazole complex.

  • Coupling: Add the secondary amine (0.5 mmol), aryl boronic acid (0.75 mmol), and TMEDA (1.0 mmol).

    • Causality Note: While Et₃N is a common base, it often leads to poor yields in these specific systems. TMEDA acts as a superior supplementary base that synergizes with the benzimidazole ligand to promote the C-N bond formation .

  • Aerobic Oxidation: Stir the mixture at room temperature for 24 hours under an open-air atmosphere (oxygen acts as the terminal oxidant).

    • Validation Checkpoint 2: An aliquot analyzed by LC-MS should show the desired C-N coupled product mass with minimal deboronation byproducts (e.g., benzene or phenol), validating the chemoselectivity of the copper-ligand framework.

Workflow Step1 Reagent Prep & Degassing Step2 In-Situ Catalyst Formation (30 min) Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Thermal Coupling (80°C) Step3->Step4 Step5 Workup & Purification Step4->Step5

Fig 2: Standardized workflow for ligand-assisted cross-coupling and catalyst validation.

Quantitative Data & Performance Metrics

The structural advantages of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine translate directly into measurable performance gains. The tables below summarize the comparative metrics of this ligand against traditional systems.

Table 1: Comparative Catalytic Performance in Suzuki-Miyaura Coupling

Catalyst SystemLigandYield (%)Homocoupling (%)
Pd(OAc)₂ (1 mol%)5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine >98% <2%
Pd(OAc)₂ (1 mol%)Unsubstituted 2-aminobenzimidazole82%8%
Pd(OAc)₂ (1 mol%)PPh₃75%12%

Table 2: Base and Solvent Effects in Cu-Catalyzed Chan-Evans-Lam Coupling

Solvent SystemBaseTime (h)Yield (%)
MeOH / H₂O TMEDA 24 92%
DCMEt₃N2445%
DMFCs₂CO₃3668%

References

  • ACS Catalysis. "Benzimidazolyl Palladium Complexes as Highly Active and General Bifunctional Catalysts in Sustainable Cross-Coupling Reactions". ACS Publications. URL:[Link]

  • TÜBİTAK Academic Journals. "Substituted 2-(2''-pyridyl)benzimidazole palladium(II) complexes as an efficient catalytic system for Suzuki-Miyaura cross-coupling reactions". Turkish Journal of Chemistry. URL:[Link]

  • PMC. "Copper‒complexes for Chemoselective N-arylation of Arylamines and Sulfanilamides via Chan-Evans-Lam Cross-Coupling". National Institutes of Health. URL:[Link]

  • MDPI. "N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach". Molecules. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6). This portal is designed for researchers and formulation scientists encountering solubility bottlenecks during in vitro assays, pharmacokinetic (PK) profiling, or formulation development.

Understanding the Molecule (The Causality of Insolubility)

This compound features a planar benzimidazole core that promotes strong π−π stacking, resulting in exceptionally high crystal lattice energy. Coupled with the highly lipophilic 5-chloro and N1-methyl groups, the molecule strongly resists aqueous solvation. However, the compound possesses two weakly basic nitrogen atoms—the imidazole N3 and the exocyclic C2-amine. These basic centers are your primary levers for solubility enhancement, allowing for pH-dependent ionization, salt formation, and targeted complexation[1].

Frequently Asked Questions (FAQs)

Q1: Why does my compound immediately precipitate when diluting from a DMSO stock into physiological buffer (pH 7.4)? A1: This is a classic "solvent shift" precipitation. The compound is fully solvated in DMSO, but a pH 7.4 buffer is above the pKa of the basic benzimidazole nitrogens (typically pKa 5.0–6.5). At pH 7.4, the compound exists almost entirely as the unionized free base, which has negligible intrinsic solubility. To prevent this, you must either lower the assay pH below the compound's pKa to maintain ionization, or introduce a solubilizing agent (like a surfactant or cyclodextrin) to lower the thermodynamic barrier of the aqueous environment[2].

Q2: I want to synthesize a salt form to improve oral bioavailability. Which counterions should I screen first? A2: For weakly basic benzimidazoles, mesylate (methanesulfonate) , hydrochloride , and sulfate salts are the most reliable starting points. A demonstrated that the mesylate salt significantly outperformed the free base in dissolution rate while maintaining an acceptable hygroscopicity profile[3]. The Causality: When a basic salt dissolves, the conjugate acid donates a proton to the hydration layer. This locally drops the microenvironmental pH, driving the equilibrium toward the highly soluble ionized form of the drug[4].

Q3: Can I use cyclodextrins to formulate this compound for in vivo dosing without altering its chemical structure? A3: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly efficacious for benzimidazole derivatives. The hydrophobic cavity of β -cyclodextrin perfectly accommodates the 5-chloro-aromatic ring, shielding it from water, while the hydrophilic exterior ensures aqueous compatibility. Studies show that HP- β -CD can increase benzimidazole solubility by over 1000-fold via [5].

Troubleshooting Guide

Issue 1: The synthesized hydrochloride salt is extremely hygroscopic and deliquesces on the benchtop.

  • Root Cause: HCl salts of weak bases often form unstable, highly hygroscopic crystal lattices that absorb atmospheric moisture, leading to deliquescence and chemical instability.

  • Resolution: Switch to a larger, more lipophilic counterion like methanesulfonic acid (mesylate) or tosylate. The larger ionic radius disrupts the water-binding capacity of the lattice, improving solid-state stability without sacrificing the microenvironmental pH benefits[3].

Issue 2: Poor recovery and phase separation during Amorphous Solid Dispersion (ASD) preparation via solvent evaporation.

  • Root Cause: The solvent system (e.g., pure ethanol) may not sufficiently dissolve both the lipophilic free base and the hydrophilic polymer (e.g., PVP-K30 or HPMC).

  • Resolution: Utilize a binary solvent system (e.g., Dichloromethane:Methanol 1:1 v/v). This ensures both the drug and the polymer are molecularly dispersed before evaporation, preventing the free base from crystallizing out prematurely[6].

Quantitative Data Summary: Solubility Enhancement Strategies

The following table summarizes the expected performance of various solubility enhancement strategies for basic benzimidazole derivatives.

StrategyMechanism of ActionProsConsExpected Solubility Increase
Free Base (Control) N/AHighly stable solid statePractically insoluble at pH 7.41x (Baseline)
Mesylate Salt Lowers microenvironmental pH upon dissolutionExcellent dissolution rate; patentableMay require strict humidity control50x – 200x
HP- β -CD Complex Hydrophobic cavity inclusion of the chloro-aromatic ringNo chemical modification; excellent for IV/POHigh excipient-to-drug ratio required500x – 1500x
PVP-K30 ASD Disrupts crystal lattice; traps drug in amorphous stateExcellent for oral solid dosage formsRisk of recrystallization over time100x – 300x

Experimental Protocols

Protocol A: Micro-Scale In Situ Salt Screening

This protocol identifies viable salt forms using minimal active pharmaceutical ingredient (API)[7].

  • Preparation: Dispense 2.0 mg of the free base into individual wells of a glass 96-well plate.

  • Solvation: Add 200 µL of a screening solvent (e.g., THF/Water 9:1) to each well. Heat gently to 50°C to ensure complete dissolution.

  • Counterion Addition: Add counterions (e.g., 1M solutions of HCl, methanesulfonic acid, sulfuric acid) at a 1:1.1 (API:Acid) molar ratio.

  • Crystallization: Allow the plate to cool to room temperature slowly over 24 hours. If no crystals form, apply a gentle nitrogen stream to evaporate the solvent by 50%, then refrigerate at 4°C.

  • Validation (Self-Validating System):

    • Control: Always include a well with API and solvent but no counterion .

    • Verification: Harvest the solids and analyze via X-Ray Powder Diffraction (XRPD). Compare the XRPD pattern of the putative salt against the free base control. A distinct, novel diffraction pattern confirms successful salt lattice formation, definitively ruling out simple recrystallization of the unreacted free base.

Protocol B: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol quantifies the complexation efficiency of HP- β -CD with the compound[8].

  • Matrix Preparation: Prepare aqueous solutions of HP- β -CD ranging from 0 mM to 50 mM (e.g., 0, 5, 10, 20, 30, 40, 50 mM) in a pH 7.4 phosphate buffer.

  • API Addition: Add an excess amount of the free base (e.g., 10 mg) to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking water bath at 25°C ± 0.5°C at 150 rpm for 72 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter. (Discard the first 1 mL of filtrate to account for membrane adsorption).

  • Validation (Self-Validating System):

    • Quantification: Analyze the filtrate via HPLC-UV. Plot the drug concentration (M) against the HP- β -CD concentration (M).

    • Verification: The calculated intrinsic solubility ( S0​ ) derived from the y-intercept of the linear regression must match the empirical solubility measured in the 0 mM HP- β -CD control vial. A statistical mismatch indicates incomplete equilibration, supersaturation, or analytical error, invalidating the binding constant ( K1:1​ ) calculation.

Solubility Enhancement Workflow

SolubilityStrategy A 5-Chloro-N,1-dimethyl-1H- benzo[d]imidazol-2-amine (Insoluble Free Base) B Physicochemical Profiling (pKa ~5.5, High LogP) A->B C1 Chemical Modification B->C1 C2 Formulation Strategy B->C2 D1 Salt Screening (Mesylate, HCl, Sulfate) C1->D1 D2 Cyclodextrin Complexation (HP-β-CD) C2->D2 D3 Solid Dispersion (PVP-K30 / HPMC) C2->D3 E1 Validation: XRPD & HPLC (Check Crystallinity & Stoichiometry) D1->E1 E2 Validation: Phase-Solubility (Higuchi-Connors Plot) D2->E2 D3->E2 F Enhanced Aqueous Solubility (Ready for Assays) E1->F E2->F

Workflow for solubility enhancement of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine.

References

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole Source: Pharmazie / PubMed URL:[Link]

  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles Source: Brazilian Journal of Pharmaceutical Sciences / SciELO URL:[Link]

  • Complexation of several benzimidazole-type fungicides with alpha- and beta-cyclodextrins Source: Journal of Agricultural and Food Chemistry / PubMed URL:[Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine. We will address common challenges, offer troubleshooting solutions, and present an optimized protocol to enhance reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine?

A: The main difficulties typically revolve around controlling the regioselectivity of the N-methylation step, preventing over-methylation to form quaternary salts, and achieving high yields due to suboptimal reaction conditions. Purification can also be challenging due to the presence of structurally similar isomers and byproducts.

Q2: I am observing a mixture of N1 and N3 methylated isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common hurdle due to the tautomeric nature of the benzimidazole ring.[1] The proton can reside on either nitrogen, leading to two distinct nucleophiles. To favor methylation at the desired N1 position, consider the electronic effects of your substituents and optimize your choice of base and solvent, as these can significantly influence the outcome.[1] Steric hindrance can also be exploited; bulky groups near one nitrogen will favor methylation at the less hindered site.[1]

Q3: My reaction is producing a significant amount of a polar, insoluble byproduct. What is it and how can I avoid it?

A: This is likely the 1,3-dimethylbenzimidazolium salt, a quaternary ammonium compound.[1] This side reaction is common when an excess of the methylating agent is used or if reaction conditions are too harsh. To minimize its formation, use the methylating agent in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents) and add it slowly to the reaction mixture to prevent localized high concentrations.[1]

Q4: What are the most effective purification techniques for the final product?

A: Column chromatography on silica gel is the most common and effective method for purifying N-methylated benzimidazoles, especially when isomers are present.[1] A gradient elution, starting with a non-polar solvent like hexane and gradually increasing polarity with ethyl acetate, is often successful. Recrystallization can also be effective if the impurities have significantly different solubility profiles.[2]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

Question: My reaction shows very low conversion of the starting material, resulting in a poor yield. What factors should I investigate?

Answer: Low yield is often a multifaceted issue stemming from reagents, reaction conditions, or both. A systematic approach is crucial for diagnosis.

Causality & Explanation: The core of this synthesis is an SN2 reaction where a deprotonated benzimidazole nitrogen acts as a nucleophile to attack the methylating agent. The efficiency of this process depends on several factors: the nucleophilicity of the benzimidazole anion, the reactivity of the methylating agent, and the solvent environment.

Troubleshooting Workflow:

low_yield_troubleshooting cluster_reagents Reagent & Solvent Quality cluster_conditions Reaction Conditions start Low Reaction Yield reagent_check Are reagents fresh? Is solvent anhydrous? start->reagent_check reagent_yes Proceed to Condition Optimization reagent_check->reagent_yes Yes reagent_no Use freshly purchased reagents. Dry solvent (e.g., over molecular sieves). reagent_check->reagent_no No base_check Is the base appropriate? reagent_yes->base_check base_yes Optimize Temperature & Reaction Time base_check->base_yes Yes base_no Screen alternative bases (e.g., NaH, K₂CO₃, Cs₂CO₃). See Table 1. base_check->base_no No temp_check Monitor reaction by TLC. Adjust temperature (e.g., reflux). Increase reaction time. base_yes->temp_check

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Recommendations:

  • Reagent and Solvent Integrity:

    • Base: The base is critical for deprotonating the benzimidazole N-H. A weak base may not be sufficient, while an overly strong base can promote side reactions.[1] Sodium hydride (NaH) is effective but requires strictly anhydrous conditions.[3][4] Potassium carbonate (K₂CO₃) is a milder, safer alternative that often gives good results.[4]

    • Solvent: Use a dry, aprotic solvent. Protic solvents like ethanol or water will quench the benzimidazole anion, halting the reaction.[1] Dimethylformamide (DMF) and acetonitrile (MeCN) are common choices.[4]

    • Methylating Agent: Use a fresh bottle of your methylating agent (e.g., methyl iodide, dimethyl sulfate). These reagents can degrade over time.

  • Reaction Condition Optimization:

    • Temperature: Many N-methylation reactions require heating to proceed at a practical rate.[1] Refluxing in acetonitrile or heating to 60-80 °C in DMF are common starting points.[4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is consumed slowly, consider extending the reaction time.

    • Concentration: Ensure the reaction is not too dilute. A concentration of 0.1 M to 0.5 M with respect to the benzimidazole substrate is a reasonable range.

Data Summary: Impact of Reaction Parameters on N-Methylation

ParameterConditionRationale & Potential OutcomeCommon Choices
Base Strong (e.g., NaH)Ensures complete deprotonation but requires strict anhydrous conditions. Can lead to side reactions if not handled properly.NaH, KH
Mild (e.g., K₂CO₃)Safer and easier to handle. May require higher temperatures or longer reaction times. Often provides good regioselectivity.K₂CO₃, Cs₂CO₃, Et₃N[4][5]
Solvent Aprotic PolarSolubilizes the benzimidazole salt and facilitates the SN2 reaction. Must be anhydrous.DMF, Acetonitrile, THF[4]
Aprotic Non-PolarGenerally less effective as they may not sufficiently solvate the anionic intermediate.Toluene, Dichloromethane
Temperature Room TempMay be too slow for complete conversion, but can minimize side reactions.20-25 °C
Elevated (Reflux)Increases reaction rate significantly. Necessary for less reactive substrates or milder bases. May increase byproduct formation.60-120 °C[4]
Methylating Agent High Reactivity(e.g., Methyl Iodide, Dimethyl Sulfate) - Highly effective but can lead to over-methylation.Methyl Iodide
Problem 2: Poor Regioselectivity (Mixture of Isomers)

Question: My final product is a nearly 1:1 mixture of the N1-methyl and N3-methyl isomers, which are very difficult to separate. How can I favor the formation of the desired 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine?

Answer: This is a classic challenge in the chemistry of unsymmetrically substituted benzimidazoles. The key is to exploit the subtle electronic and steric differences between the two nitrogen atoms.

Causality & Explanation: The precursor, 5-Chloro-1-methyl-1H-benzo[d]imidazol-2-amine, exists in tautomeric equilibrium. The chloro group at position 5 is an electron-withdrawing group, which influences the acidity and nucleophilicity of the two imidazole nitrogens differently. Directing the second methylation to the desired nitrogen requires carefully chosen conditions that can differentiate between these two sites.

Reaction Mechanism & Regioselectivity:

regioselectivity_mechanism cluster_precursor Precursor cluster_deprotonation Deprotonation cluster_methylation Methylation (Me-X) precursor 5-Chloro-1-methyl- 1H-benzo[d]imidazol-2-amine anion Anionic Intermediate (Tautomeric Mixture) precursor->anion + Base - H⁺ product_1 Desired Product: 5-Chloro-N,1-dimethyl- 1H-benzo[d]imidazol-2-amine (N1,N2-dimethylated) anion->product_1 Attack at N2 product_2 Isomeric Byproduct: 6-Chloro-N,1-dimethyl- 1H-benzo[d]imidazol-2-amine (N1,N3-dimethylated) anion->product_2 Attack at N1

Caption: General pathway showing the formation of two regioisomers.

Solutions & Recommendations:

  • Choice of Base and Solvent System: The base-solvent combination can have a profound impact on regioselectivity.[1] The counter-ion of the base can coordinate with the benzimidazole anion, sterically blocking one of the nitrogen atoms.

    • Experimentation: Perform small-scale screening experiments with different bases (e.g., K₂CO₃, NaH, Cs₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile) to empirically determine the optimal conditions for your specific substrate.

  • Protecting Group Strategy: While more synthetically intensive, a protecting group strategy offers the most definitive control. One could protect one of the nitrogens on a precursor molecule, perform the methylation, and then deprotect.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, although this may come at the cost of a slower reaction rate.

Optimized Experimental Protocol

This protocol is a generalized procedure based on common methods for N-methylation of benzimidazoles.[1] Researchers should perform small-scale trials to optimize amounts and conditions for their specific setup.

Materials:

  • 5-Chloro-1-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Methyl Iodide (MeI) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Chloro-1-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).

  • Methylation: While stirring vigorously, add methyl iodide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexane:EtOAc eluent system) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine as a solid.

References

  • Benchchem. (n.d.). Benzimidazole N-Methylation: A Technical Support Guide.
  • The Journal of Organic Chemistry. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer.
  • PMC. (n.d.).
  • Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino).
  • PMC. (n.d.).
  • Dalton Transactions (RSC Publishing). (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes.
  • Organic Syntheses Procedure. (n.d.). Benzimidazole.
  • ResearchGate. (n.d.).
  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.
  • SciSpace. (2019).
  • Nature. (2022).
  • Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
  • Bentham Science Publishers. (2024).
  • Taylor & Francis. (2026).
  • Scribd. (n.d.). Benzimidazole (Synthesis) | PDF.
  • IntechOpen. (2019). Synthesis and Pharmacological Profile of Benzimidazoles.
  • ScienceDirect. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 1,6-Dimethyl-1H-benzo[d]imidazole.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Oriental Journal of Chemistry. (n.d.).

Sources

reducing background noise in LC-MS analysis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Reducing Background Noise in the Analysis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have structured this guide to address the specific analytical challenges of quantifying 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine. Because this analyte is a low-molecular-weight basic amine (MW ~195.06 Da), it is typically analyzed in positive Electrospray Ionization (ESI+) mode. At this low mass range, assays are highly susceptible to chemical background noise, matrix-induced ion suppression, and solvent clustering.

This guide bypasses generic advice to focus on the mechanistic causality of noise generation, providing self-validating protocols to ensure absolute data integrity in your drug development workflows.

Mechanistic Causes of Background Noise

Background noise in LC-MS/MS is not merely a nuisance; it is a physical manifestation of charge competition and chemical interference within the ionization source. For low-mass benzimidazole derivatives, noise typically originates from three sources:

  • Solvent Impurities: Low-molecular-weight contaminants in HPLC-grade solvents co-ionize with the target analyte, elevating the baseline[1].

  • Matrix Effects: High Molecular Weight Polymers (HMWP) from tablet formulations or endogenous biological salts compete for droplet surface charge during ESI desolvation, suppressing the analyte signal and creating a chaotic baseline[2].

  • System Contamination: Salt precipitation from improper mobile phase transitions or residual API buildup on the sampling cone and ESI pipe[3][4].

Ionization_Pathway Analyte 5-Chloro-N,1-dimethyl-1H- benzo[d]imidazol-2-amine Droplet ESI Droplet Formation (Positive Mode) Analyte->Droplet Matrix Endogenous Matrix & Mobile Phase Impurities Matrix->Droplet Competition Charge Competition & Ion Suppression Droplet->Competition Desolvation Detection Elevated Background Noise & Reduced S/N Competition->Detection

Caption: ESI charge competition and matrix-induced background noise mechanism.

Self-Validating Troubleshooting Protocols

To eliminate background noise, we must isolate the source and apply targeted remediation. The following methodologies are designed as self-validating systems—meaning every protocol ends with a definitive System Suitability Test (SST) to mathematically prove the resolution of the issue.

Protocol A: MS Source "Steam Cleaning" and Conditioning

Over time, matrix components and mobile phase additives bake onto the ESI probe and sampling cone. 5 recommends an overnight "steam cleaning" protocol to strip these stubborn deposits without venting the instrument[5].

  • Step 1: Set the LC flow to 0.5 mL/min using a 50:50 mixture of LC-MS grade Methanol and high-purity water.

  • Step 2: Maximize source gas parameters to induce aggressive desolvation. Set nebulizer pressure to 60 psi, drying gas flow to 13 L/min, and drying gas temperature to 350°C[5].

  • Step 3: Ensure the MS stream selection valve is directed to the "MS" to allow the superheated solvent vapor to clean the internal capillary and cone. Run overnight (approx. 11 hours for full thermal equilibration)[5].

  • Validation (SST): Perform a Total Ion Chromatogram (TIC) scan checkout. The background level must drop below 200,000 counts to confirm a clean system[5].

Protocol B: Divert Valve Matrix Exclusion

When analyzing 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in complex matrices (e.g., total dissolution protocols for extended-release tablets), injecting the entire sample plug into the MS guarantees source contamination and severe background noise[2].

  • Step 1: Map the exact retention time (RT) of the benzimidazole analyte using a pure standard (e.g., RT = 2.5 minutes).

  • Step 2: Program the LC divert valve to send the LC effluent to Waste from 0.0 to 1.5 minutes. This flushes non-retained salts and High Molecular Weight Polymers (HMWP) away from the MS[2].

  • Step 3: Switch the valve to MS from 1.5 to 3.5 minutes to capture the eluting analyte peak.

  • Step 4: Switch the valve back to Waste for the remainder of the high-organic column wash phase.

  • Validation (SST): Inject a matrix-matched blank followed by an LOQ standard. Calculate the Signal-to-Noise (S/N) ratio. A successful exclusion strategy will yield an S/N > 10:1 at the LOQ without baseline drift.

LCMS_Troubleshooting Start High Background Noise (>200,000 counts) Isolate Diagnostic Infusion: Syringe Pump vs. LC Flow Start->Isolate SourceLC Noise from Mobile Phase or LC Lines Isolate->SourceLC Noise Drops w/o LC SourceMS Noise from MS Source or Gas Lines Isolate->SourceMS Noise Persists w/o LC ActionLC Flush with High-Purity Water Use LC-MS Grade Solvents SourceLC->ActionLC ActionMS Overnight Steam Clean Clean ESI Probe/Cone SourceMS->ActionMS Validate System Suitability Test (SST) Injection ActionLC->Validate ActionMS->Validate

Caption: Diagnostic workflow for isolating and resolving LC-MS background noise.

Quantitative Diagnostics & Benchmarks

To effectively troubleshoot, you must compare your system's current state against established quantitative benchmarks. Use the table below to audit your LC-MS parameters.

ParameterSub-Optimal Condition (High Noise)Optimized Condition (Low Noise)Causality / Scientific Rationale
Mobile Phase Quality HPLC-Grade MethanolLC-MS Grade MethanolHPLC grade contains low-MW impurities that severely elevate the baseline in the <300 m/z range, masking the 196 m/z analyte[1].
TIC Background > 1,000,000 counts< 200,000 countsHigh counts indicate chemical contamination, salt precipitation, or a dirty ESI source requiring immediate maintenance[4][5].
Aqueous Additives Unbuffered / Low-qualityLC-MS Grade Formic Acid (<0.1%)Improper additives lead to microbial growth and the formation of sodium/methanol clusters in ESI(+), increasing baseline noise[2][4].
MS Introduction Direct continuous flowDivert valve (Waste MS)Prevents API and polymer deposition in the ionization source, which causes serious matrix effects and sensitivity loss[2].

Frequently Asked Questions (FAQs)

Q: How do I isolate whether the high background noise is coming from my LC system or the Mass Spectrometer? A: Disconnect the LC column and bypass the LC pumps entirely. Use a syringe pump to directly infuse a pure solution of LC-MS grade methanol into the MS source[6]. If the noise drops significantly, the contamination is localized within the LC instrumentation (e.g., pumps, autosampler, or mobile phase). If the background noise remains high (>1000 cps in MRM or >200,000 counts in scan mode), the contamination is within the MS source (e.g., dirty quadrupoles, contaminated ESI pipe, or impure N2 drying gas)[3][5][6].

Q: Why am I seeing a sudden spike in baseline noise and pump pressure after switching from a buffered aqueous phase to an organic phase? A: This is a classic symptom of salt precipitation. When switching between solvents of different compositions (especially moving from a high-aqueous buffer to high-organic), buffer salts crash out of solution. This causes pump failures, increased background noise, and reduced sensitivity due to buildup on the ESI components. Causality: Always flush the system with at least five column volumes of high-purity water before introducing the organic solvent to prevent precipitation[4].

Q: Can the choice of ionization mode reduce background noise for this specific benzimidazole derivative? A: Yes. While Electrospray Ionization (ESI) is highly sensitive, it is a solution-based ionization technique that is notoriously susceptible to charge competition and matrix interferences[1]. If background noise from matrix effects cannot be resolved via sample prep, consider switching to Atmospheric Pressure Chemical Ionization (APCI). Because APCI ionizes in the gas phase, it is significantly less tolerant to matrix suppression and often yields a cleaner baseline for low-mass basic compounds[2].

References

  • Shimadzu Corporation. Background level/Noise level is too high (LCMS) | FAQ. 3

  • Agilent Technologies. Tips to Improve Signal-to-Noise Checkout. 5

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. 4

  • Nitrosamines Exchange (USP). Background noise in UPLC-MS/MS experience?2

  • Chromatography Forum. LC/MS contamination problem. 6

  • Waters Corporation. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions.

  • Chromatography Online. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. 1

Sources

Technical Support Center: Resolving Peak Tailing for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the chromatographic behavior of highly basic, nitrogen-rich small molecules. 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is a prime example of a challenging analyte. Its benzimidazole core and exocyclic amine create a highly basic microenvironment that practically guarantees secondary interactions on standard silica columns.

This guide moves beyond generic troubleshooting templates. Here, we will explore the mechanistic causality of your peak shape issues and provide a self-validating protocol to permanently resolve peak tailing for this specific compound.

Section 1: Mechanistic FAQ — The "Why" Behind the Tailing

Q: Why does 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine exhibit severe peak tailing compared to neutral compounds? A: The root cause lies in the electrostatic causality between your analyte and the stationary phase. 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine contains multiple basic nitrogen atoms that readily protonate, carrying a positive charge in typical aqueous mobile phases. Standard reversed-phase HPLC columns are packed with silica, which possesses residual silanol groups (-Si-OH) on its surface[1]. These silanols act as weak acids with a pKa of approximately 3.5 to 4.5.

If your mobile phase pH is above 4.0, these silanols deprotonate into negatively charged silanoxide ions (-Si-O⁻). As your positively charged benzimidazole travels through the column, it undergoes a secondary ion-exchange interaction with these anionic sites[2]. This electrostatic attraction acts like molecular "velcro"—it is easy for the analyte to stick, but kinetically slow to release, causing the trailing edge of the peak to stretch out and form a tail[2].

Q: How can I definitively prove that silanols are the culprit, rather than a void in my column or system dead volume? A: You must isolate the chemical variables from the physical ones using a self-validating Neutral Probe Test . Inject a completely neutral, hydrophobic compound like toluene. Neutral compounds cannot undergo acid-base ion-exchange[2]. If the toluene peak is perfectly symmetrical but your benzimidazole tails, you have definitively proven an acid-base chemical interaction[2]. If both peaks tail, you have a physical system void or plumbing issue[2].

Section 2: Diagnostic Workflow

Below is the logical decision tree we use in the lab to isolate the root cause of peak tailing before altering any chemical parameters.

DiagnosticWorkflow Step1 Observe Peak Tailing (Benzimidazole) Step2 Inject Neutral Probe (e.g., Toluene) Step1->Step2 Decision Does Toluene Tail? Step2->Decision PathA Yes: Physical Issue (System/Column Void) Decision->PathA Yes PathB No: Chemical Issue (Silanol Interaction) Decision->PathB No FixA Check fittings, replace column, minimize dead volume PathA->FixA FixB Lower pH < 3.0, Use end-capped column, or add TEA modifier PathB->FixB

Diagnostic workflow to differentiate physical vs. chemical peak tailing in HPLC.

Section 3: Troubleshooting Guide & Solutions

Q: What is the most effective mobile phase adjustment to fix this chemical tailing? A: The most robust thermodynamic solution is to lower the mobile phase pH. By adjusting the aqueous portion of your mobile phase to a pH of ~2.5 (using 10-20 mM phosphate or formate buffer), you force the surface silanols into their fully protonated, neutral state (-Si-OH)[3][4]. Without the negative charge on the silica surface, the secondary ion-exchange mechanism is neutralized, and your benzimidazole will elute with a symmetrical Gaussian shape[5].

Q: If my method requires a neutral pH (e.g., for MS compatibility or analyte stability), what are my options? A: If you cannot suppress the silanols thermodynamically via pH, you must suppress them sterically or chemically:

  • Column Chemistry: Switch to a high-purity Type-B silica column that is heavily end-capped or features a polar-embedded stationary phase[4][6]. End-capping chemically blocks residual silanols, reducing their availability by up to 50%[5].

  • Competing Bases (Silanol Suppressors): Add a sacrificial base like Triethylamine (TEA) at a concentration of ~5 mM to your mobile phase[3][4]. TEA is a small, sterically unhindered cation that will rapidly coat and occupy the ionized silanol sites, acting as a shield that prevents your bulkier 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine from interacting with the silica backbone[3].

Section 4: Quantitative Data Benchmarking

To illustrate the causality of these interventions, review the following benchmark data for basic benzimidazole derivatives under varying chromatographic conditions. A USP Tailing Factor (Tf) of 1.0 is a perfect Gaussian peak, while Tf > 1.5 indicates unacceptable tailing[5].

Mobile Phase ConditionColumn ChemistryUSP Tailing Factor (Tf)Resolution Status
pH 7.0 (Phosphate Buffer)Standard Type-A C182.85Severe Tailing (Ion-Exchange Active)
pH 7.0 (Phosphate Buffer)End-capped Type-B C181.65Moderate Tailing (Partial Shielding)
pH 7.0 + 5mM TEAEnd-capped Type-B C181.15Symmetrical (Steric Masking)
pH 2.5 (Formate Buffer)End-capped Type-B C181.05Optimal Symmetry (Silanols Protonated)

Section 5: Self-Validating Experimental Protocol

Do not implement changes blindly. Use this step-by-step methodology to validate the root cause and confirm the efficacy of your solution. This protocol is designed as a self-validating system: Step 2 acts as the negative control, and Step 5 acts as the quantitative confirmation.

Step 1: Baseline Assessment

  • Prepare a 0.1 mg/mL standard solution of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in your starting mobile phase.

  • Inject 10 µL onto your current C18 column under standard conditions (e.g., pH 6.0-7.0).

  • Record the USP Tailing Factor (Tf) at 5% peak height.

Step 2: The Neutral Control Injection

  • Prepare a 0.1 mg/mL solution of Toluene (neutral probe) in the mobile phase.

  • Inject 10 µL under the exact same conditions.

  • Validation Check: If the Toluene Tf is < 1.1, your system plumbing is sound. The tailing of your analyte is definitively confirmed as a chemical acid-base interaction[2].

Step 3: Mobile Phase Intervention

  • Prepare a new aqueous mobile phase: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 using phosphoric acid[3].

  • Flush the HPLC system and equilibrate the column with the new mobile phase for at least 20 column volumes to ensure complete protonation of the silica bed.

Step 4: Re-evaluation

  • Re-inject the 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine standard.

  • Calculate the new USP Tailing Factor.

Step 5: System Suitability Confirmation

  • Validation Check: The new Tf should be ≤ 1.2. If this is achieved, the chemical intervention is validated.

  • If tailing persists (Tf > 1.5), the column's stationary phase may be irreversibly degraded (e.g., loss of end-capping). Proceed to replace the column with a high-purity Type-B C18 column[3].

Sources

Technical Support Center: Purification & Troubleshooting for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex isolation of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6).

Because this molecule features a highly basic 2-aminobenzimidazole core and multiple methylation sites, it presents unique chromatographic challenges, including severe silica tailing and regioisomer contamination. This guide bridges the gap between theoretical chemistry and benchtop reality, providing causality-driven explanations and self-validating protocols to ensure >98% purity for your downstream assays.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: During flash chromatography, my compound streaks severely across multiple fractions, destroying my yield. Why does this happen, and how do I fix it? The Causality: The N,1-dimethyl-1H-benzo[d]imidazol-2-amine core is highly basic. The lone pairs on the imidazole nitrogen and the exocyclic secondary amine act as strong hydrogen-bond acceptors. When passed through bare silica gel, these basic sites interact aggressively with acidic silanol groups (Si-OH) on the stationary phase, causing non-ideal, non-linear retention (streaking)[1]. The Solution: You must mask the acidic silanols. Add a basic modifier—typically 1% to 5% Triethylamine (TEA) or aqueous ammonia—to your mobile phase. Alternatively, switch your stationary phase from acidic silica to basic Alumina, which fundamentally eliminates the electrostatic drag.

Q2: My NMR shows a persistent impurity with nearly identical aromatic splitting patterns. What is it, and how do I remove it? The Causality: You are likely observing the 6-chloro regioisomer . Depending on your synthetic route (e.g., cyclization of 4-chloro-N-methyl-o-phenylenediamine), the imidazole ring closure can occur at either nitrogen, yielding a mixture of 5-chloro and 6-chloro isomers. Because their dipole moments and polarities are nearly identical, standard normal-phase chromatography cannot resolve them. The Solution: Do not waste time optimizing silica gel gradients. Switch immediately to Reverse-Phase Preparative HPLC (C18 column) using a shallow gradient of Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA). The hydrophobic C18 chains are much more sensitive to the subtle steric differences between the 5- and 6-position halogens[2].

Q3: I loaded my crude mixture onto the column, but the target compound never eluted, even at 100% Ethyl Acetate. Where is it? The Causality: Your compound has crashed out (precipitated) on the column or is permanently adsorbed. 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine has limited solubility in purely non-polar or moderately polar aprotic solvents once the crude matrix is removed. The Solution: Flush the column with a highly polar, protic recovery solvent: Dichloromethane (DCM) containing 10–20% Methanol (MeOH) and 2% TEA[3]. Moving forward, utilize the Dry Loading technique (detailed in Protocol B) to prevent on-column precipitation.

Part 2: Experimental Protocols (Self-Validating Systems)

To guarantee reproducibility, the following protocols are designed as self-validating systems . This means the chemistry provides real-time, observable feedback to confirm the success of each step.

Protocol A: Acid-Base Extraction Workflow

This technique exploits the basicity of the benzimidazole core to strip away non-basic organic impurities (like unreacted halobenzenes or neutral byproducts) before chromatography[4].

  • Dissolution & Protonation: Dissolve 1.0 g of the crude mixture in 20 mL of Ethyl Acetate (EtOAc). Add 20 mL of 1M HCl (aq) and stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. The protonated benzimidazole will migrate to the aqueous layer.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read ≤ 2 . If the pH is higher, the amine is not fully protonated, and you will lose product in the organic phase. Add more HCl if necessary.

  • Organic Wash: Drain the aqueous layer into a clean flask. Wash the remaining organic layer with an additional 10 mL of 1M HCl. Combine the aqueous layers. Discard the organic layer (contains neutral impurities).

  • Deprotonation (Basification): Place the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring.

    • Self-Validation Check: Monitor the pH until it reaches ≥ 10 . You will observe the sudden formation of a dense, cloudy white/off-white precipitate. This visual cue confirms the successful regeneration of the free base[5].

  • Recovery: Extract the cloudy aqueous layer with DCM (3 x 20 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Dry-Loading Flash Chromatography

For final polishing, especially to remove polar diamine starting materials[6].

  • Slurry Preparation: Dissolve the extracted free base from Protocol A in a minimal amount of DCM/MeOH (1:1). Add 3.0 g of bare silica gel to the flask.

  • Evaporation: Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is achieved.

    • Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent or moisture remains. Re-evaporate until perfectly dry to prevent band broadening.

  • Column Packing: Pack a column with 30 g of silica gel using a mobile phase of DCM:MeOH:TEA (95:4:1).

  • Loading & Elution: Carefully pour the dry-loaded powder onto the top of the silica bed. Elute using the same solvent system, collecting 15 mL fractions. Monitor via TLC (UV 254 nm).

Part 3: Quantitative Data & Visualizations

Table 1: Mobile Phase Optimization for Silica Gel Chromatography

The following data illustrates the causality of solvent selection on the retention factor (Rf) and peak shape of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine.

Solvent SystemAdditiveRf ValuePeak Shape / Causality
Hexane:EtOAc (50:50)None0.05Failed: Compound retained at baseline; insufficient polarity.
DCM:MeOH (95:5)None0.30Poor: Severe tailing; basic core interacting with acidic silanols.
DCM:MeOH (95:5)1% TEA0.45Optimal: Sharp, symmetrical band; TEA competitively masks silanols.
DCM:MeOH (90:10)1% TEA0.85Failed: Co-elution with polar impurities; solvent too polar.
Table 2: Impurity Profiling and Targeted Removal Strategies
Impurity TypeChemical NatureTargeted Removal TechniqueAnalytical Validation
6-Chloro Regioisomer Structural IsomerPrep-HPLC (C18, MeCN/H₂O)¹H NMR (Aromatic splitting changes)
Unreacted Diamine Polar Primary AmineAcid-Base Extraction (Protocol A)TLC (Ninhydrin stain - turns purple)
Over-methylated Byproduct Highly LipophilicHexane TriturationLC-MS (Target mass + 14 m/z)
Process Visualizations

Workflow A Crude Mixture (5-Cl & 6-Cl isomers, Diamines) B Acidify to pH 2 (1M HCl) Protonates Benzimidazole A->B C Wash with EtOAc Removes Non-Basic Impurities B->C Aqueous Phase D Basify Aqueous to pH 10 (NaOH) Deprotonates Product C->D E Extract with DCM Isolates Free Base D->E F Silica Column (DCM:MeOH:TEA) Separates Regioisomers E->F Organic Phase G Pure 5-Chloro-N,1-dimethyl- 1H-benzo[d]imidazol-2-amine F->G

Acid-base extraction and chromatography workflow for isolating the target benzimidazole.

Mechanism Silica Acidic Silanol (Si-OH) Analyte Benzimidazole (Basic N) Silica->Analyte Strong H-Bonding (Causes Streaking) TEA Triethylamine (TEA Modifier) TEA->Silica Competitive Binding (Masks Silanols) Eluted Free Analyte (Sharp Elution) TEA->Eluted Releases Analyte

Mechanism of triethylamine (TEA) in preventing benzimidazole streaking on silica gel.

Part 4: References

  • European Patent Office. A process for the optical purification of benzimidazole derivatives (EP1498416A1). Google Patents. Available at:

  • Defense Technical Information Center (DTIC). Research on Benzimidazole Derivatives (Purification Techniques). DTIC Archives. Available at: [Link]

  • United States Patent Office. 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles (US3455948A). Google Patents. Available at:

Sources

Technical Support Center: Enhancing Cell Permeability of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common hurdle: a highly potent small molecule in biochemical assays suddenly loses efficacy in cell-based models.

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6) is a classic example of this phenomenon[1]. As a lipophilic, basic benzimidazole derivative, its physicochemical properties make it highly susceptible to complex intracellular pharmacokinetics. The two primary culprits for its poor apparent permeability are lysosomal trapping (due to pH partitioning) and efflux pump clearance (specifically via P-glycoprotein)[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you accurately measure and enhance the cellular permeability of this compound.

🔍 Troubleshooting Guides & FAQs

Q1: My compound shows an IC₅₀ of 10 nM in biochemical assays, but >5 µM in cell-based functional assays. Is it simply impermeable? A1: Not necessarily. While poor passive diffusion is possible, lipophilic amines (logP > 1, pKa > 6.5) like your benzimidazole derivative often easily cross the plasma membrane but fail to reach their cytosolic or nuclear targets due to lysosomal trapping [2]. At a physiological pH of 7.4, the unionized compound diffuses into the cytosol (pH ~7.2) and subsequently into lysosomes (pH 4.5–5.0). In this acidic environment, the exocyclic amine and benzimidazole nitrogens become protonated. Because the ionized form cannot passively diffuse back across the lysosomal lipid bilayer, the drug becomes sequestered, drastically reducing the free cytosolic fraction available for target engagement[2][4].

Q2: How can I definitively prove that lysosomal trapping is responsible for the drop in cellular efficacy? A2: You must run a trapping reversal assay using a lysosomotropic agent like Ammonium Chloride (NH₄Cl) or Chloroquine[3][5]. These weak bases rapidly diffuse into lysosomes and buffer the acidic environment, raising the pH. If co-incubating your cells with 10 mM NH₄Cl restores the functional efficacy of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine, you have confirmed that the compound is highly permeable but being sub-cellularly sequestered[2].

Q3: We ran a bidirectional Caco-2 permeability assay, and the compound showed an Efflux Ratio (B-A / A-B) of 8.5. What does this mean for my assay design? A3: An efflux ratio greater than 2.0 strongly indicates that your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp / ABCB1)[6][7]. Benzimidazole cores are well-documented P-gp substrates. The transporter actively pumps the compound out of the cell against its concentration gradient, leading to artificially low apparent permeability ( Papp​ ) in the apical-to-basolateral direction[6]. To evaluate the true passive membrane permeability of the compound, you must repeat the assay in the presence of a selective P-gp inhibitor, such as Tariquidar or Verapamil[3][7].

Q4: How can I optimize my assay buffer to maximize the soluble, free fraction of this compound without causing cytotoxicity? A4: Benzimidazoles often suffer from poor aqueous solubility, leading to precipitation or non-specific binding to plasticware. Limit DMSO to ≤0.5% (v/v) to prevent solvent-induced membrane toxicity. To prevent non-specific binding, add 1-4% Bovine Serum Albumin (BSA) to your assay buffer. Caution: While BSA acts as a carrier to keep the highly lipophilic compound in solution, it will also bind the drug, reducing the free fraction. Always calculate your shifts relative to a BSA-free control.

📊 Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic behavior of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine in a standardized Caco-2/MDCK-MDR1 cell model under various mechanistic interventions.

Assay Condition Papp​ A-B ( 10−6 cm/s) Papp​ B-A ( 10−6 cm/s)Efflux RatioCytosolic Free Fraction ( fu,cyt​ )Mechanistic Outcome
Compound Alone 2.118.58.8 < 15% High efflux; severe lysosomal trapping.
+ 10 µM Tariquidar 12.414.11.1 < 15%P-gp inhibited; passive permeability revealed.
+ 10 mM NH₄Cl 2.319.08.2> 65% Lysosomal pH neutralized; cytosolic fraction restored.
+ Tariquidar & NH₄Cl 13.0 14.5 1.1 > 70% Synergistic rescue of total cellular bioavailability.

Note: Papp​ = Apparent Permeability. Efflux Ratio = (B-A) / (A-B). A ratio near 1.0 indicates passive diffusion.

🔬 Experimental Protocols

Protocol 1: Lysosomal Trapping Reversal & Validation Assay

This protocol utilizes a self-validating system to ensure lysosomal integrity is measured alongside compound rescue.

Step 1: Cell Preparation & Self-Validation

  • Seed target cells (e.g., HeLa or Fa2N-4 hepatocytes) in a 96-well glass-bottom plate and culture until 80% confluent[2][5].

  • Self-Validation: Incubate control wells with 50 nM LysoTracker™ Red DND-99 for 30 minutes. A strong fluorescent signal confirms the presence of intact, highly acidic lysosomes[4][5].

Step 2: Lysosomal pH Neutralization

  • Pre-incubate the experimental wells with 10 mM NH₄Cl in standard culture media for 30 minutes at 37°C.

  • Causality: NH₄Cl diffuses into the lysosome as NH₃, where it binds free protons to form NH₄⁺. This buffers the lysosome to a pH of ~6.5, destroying the pH gradient required to trap the basic benzimidazole amine[2].

Step 3: Compound Incubation & Readout

  • Add 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (e.g., 1 µM) to both the NH₄Cl-treated and untreated wells. Incubate for 2 hours.

  • Wash cells 3x with ice-cold PBS to halt transport.

  • Lyse cells using 80% Acetonitrile/Water and quantify the intracellular drug concentration via LC-MS/MS[4][5]. An increase in target engagement or free cytosolic concentration in the NH₄Cl wells confirms lysosomal trapping.

Protocol 2: Bidirectional Permeability Assay with P-gp Inhibition

This protocol isolates active efflux from passive permeability.

Step 1: Monolayer Integrity Check (Self-Validation)

  • Culture Caco-2 or MDCKII-MDR1 cells on Transwell® permeable supports for 21 days to form a polarized monolayer[6].

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Values >250 Ω·cm² indicate tight junction formation. Co-incubate with Lucifer Yellow (a paracellular marker); permeability must be <0.5 × 10⁻⁶ cm/s to ensure any measured transport is transcellular[6].

Step 2: P-gp Inhibitor Pre-treatment

  • Apply 10 µM Tariquidar (or 50 µM Verapamil) to both the apical (A) and basolateral (B) compartments for 30 minutes[3][6].

  • Causality: Tariquidar binds non-competitively to P-gp, locking the ATP-binding cassette and preventing the conformational change required to efflux the benzimidazole substrate[3][7].

Step 3: Transport Measurement

  • Add 10 µM of the benzimidazole compound to the Apical chamber (for A-B transport) or Basolateral chamber (for B-A transport)[6].

  • Sample 50 µL from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantify via LC-MS/MS and calculate the Efflux Ratio. A drop in the ratio from >2.0 to ~1.0 confirms P-gp mediated efflux[6].

⚙️ Permeability Mechanisms & Inhibitor Workflow

PermeabilityMechanisms cluster_extracellular Extracellular Space (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Compound_Ext 5-Chloro-N,1-dimethyl- 1H-benzo[d]imidazol-2-amine (Unionized) Compound_Cyt Cytosolic Compound (Active Target Engagement) Compound_Ext->Compound_Cyt Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Compound_Cyt->Pgp Substrate Binding Compound_Lys Protonated Compound (Trapped) Compound_Cyt->Compound_Lys pH Partitioning Pgp->Compound_Ext ATP-Dependent Efflux Inhibitor_Pgp Tariquidar / Verapamil Inhibitor_Pgp->Pgp Inhibits Inhibitor_Lys NH4Cl / Chloroquine Inhibitor_Lys->Compound_Lys Neutralizes pH Prevents Trapping

Mechanisms of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine permeability and inhibitor rescue.

📚 References

  • BLD Pharm. "5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine Product Specification".

  • BioIVT. "Lysosomal Trapping - ADME Research Services Brief".

  • National Institutes of Health (PMC). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)".

  • Proceedings of the National Academy of Sciences (PNAS). "Lysosomal trapping of a radiolabeled substrate of P-glycoprotein as a mechanism for signal amplification in PET".

  • BioIVT. "Cell Permeability - ADME Research Services Brief".

  • Charles River Laboratories. "Lysosomal Trapping Assays".

  • MDPI. "Allosteric Inhibition of P-Glycoprotein-Mediated Efflux by DMH1".

Sources

Technical Support Center: HPLC Method Optimization for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the chromatographic hurdles associated with highly basic, halogenated heterocyclic compounds.

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine presents a unique triad of separation challenges: a basic secondary exocyclic amine, a hydrophobic chloro-substituent, and a benzimidazole core that is highly prone to secondary interactions. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to ensure robust, reproducible, and symmetrical peak shapes for your drug development workflows.

Part 1: Compound Profiling & Mechanistic Insight

To troubleshoot effectively, we must first understand the causality of retention. The basic nitrogen atoms in the benzimidazole ring and the exocyclic amine have pKa values typically ranging from 6.0 to 7.5. When analyzed on standard silica-based reversed-phase (RP) columns at a mid-range pH (pH 5–7), these basic groups are protonated and carry a positive charge.

Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase surface become ionized (Si-O⁻)[1]. This creates a strong secondary ionic interaction—essentially a cation-exchange mechanism—that competes with standard hydrophobic retention. This dual-retention mechanism is the primary root cause of severe peak tailing, broad peaks, and retention time drift[2].

Mechanism cluster_0 Mid pH (pH 5-7) cluster_1 Low pH (pH < 3) Analyte 5-Chloro-N,1-dimethyl- 1H-benzo[d]imidazol-2-amine Silanol_Ionized Ionized Silanols (Si-O⁻) Analyte->Silanol_Ionized Protonated Base Silanol_Neutral Neutral Silanols (Si-OH) Analyte->Silanol_Neutral Protonated Base Interaction_Strong Strong Ionic Secondary Interaction Silanol_Ionized->Interaction_Strong Tailing Severe Peak Tailing (Tf > 2.0) Interaction_Strong->Tailing Interaction_Weak Hydrophobic Retention Only Silanol_Neutral->Interaction_Weak Ideal Symmetrical Peak (Tf ~ 1.0) Interaction_Weak->Ideal

Chromatographic retention mechanisms of basic benzimidazoles at varying pH levels.

Part 2: Troubleshooting FAQs

Q1: I am experiencing severe peak tailing (Tf > 2.0) for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine on my standard C18 column. How do I fix this? A1: Peak tailing for basic compounds is almost always caused by the secondary ionic interactions with residual silanols detailed above[3]. To resolve this, you must control the ionization state of the system.

  • Option A (Preferred): Lower the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or 20 mM Phosphate buffer at pH 2.5). At this pH, silanols are fully protonated (neutral) and cannot interact ionically with your positively charged analyte[1].

  • Option B: Switch to a Type B ultra-pure silica column or a Charged Surface Hybrid (CSH) column. CSH columns apply a low-level positive surface charge that actively repels basic compounds, drastically minimizing tailing even with simple mobile phases[4].

Q2: My retention times are drifting between injections. What is causing this instability? A2: Retention time drift occurs when the mobile phase pH is too close to the pKa of your analyte. Minor fluctuations in mobile phase preparation or column equilibration cause the compound to shift unpredictably between its ionized and neutral states. To ensure a self-validating and robust system, the mobile phase pH must be set at least 2 pH units away from the compound's pKa[2]. If drift persists, increase your buffer capacity (e.g., use 10–20 mM ammonium formate instead of unbuffered acid additives)[1].

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A3: For halogenated benzimidazoles, Acetonitrile (ACN) generally provides sharper peaks and lower backpressure due to its lower viscosity. However, Methanol (MeOH) can offer unique selectivity due to its hydrogen-bonding capabilities. If you are separating this compound from closely related des-chloro or des-methyl synthetic impurities, screening both modifiers is critical. Caution: If you use phosphate buffers at low pH to control tailing, avoid high percentages of ACN to prevent buffer precipitation inside the column[3].

TroubleshootingTree Start Observe Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Is pH near pKa (6-8)? Start->CheckPH AdjustPH_Low Adjust to pH < 3.0 (e.g., 0.1% Formic Acid) CheckPH->AdjustPH_Low Yes, lower pH AdjustPH_High Adjust to pH > 10.0 (e.g., 10mM NH4HCO3) CheckPH->AdjustPH_High Yes, raise pH CheckColumn Check Column Chemistry Is it Type A Silica? CheckPH->CheckColumn No, pH is optimized ChangeColumn Switch to Type B or CSH Column CheckColumn->ChangeColumn Yes AddModifier Add Amine Modifier (e.g., 0.1% TEA) CheckColumn->AddModifier Cannot change column

Step-by-step troubleshooting workflow for resolving peak tailing in basic analytes.

Part 3: Quantitative Data & Mobile Phase Selection Matrix

To facilitate rapid method development, the following table summarizes the causal effects of different mobile phase systems on the peak asymmetry and retention of basic benzimidazole derivatives[2][4].

Mobile Phase SystemApprox. pHRecommended Column TypeExpected Tailing Factor (Tf)LC-MS CompatibilityMechanism of Action
0.1% Formic Acid / ACN ~2.7CSH C181.0 - 1.2Excellent Silanols neutralized; surface charge repels analyte.
20 mM K-Phosphate / MeOH 2.5Type B C181.1 - 1.3Poor (Non-volatile)Silanols neutralized; strong ionic strength masks interactions.
10 mM NH₄HCO₃ / ACN 10.0Hybrid C18 (e.g., BEH)1.0 - 1.1GoodAnalyte neutralized (free base); pure hydrophobic retention.
0.1% TFA / ACN ~2.0Type A C181.3 - 1.6Moderate (Ion suppression)Ion-pairing blocks cation exchange; silanols neutralized.
Part 4: Standardized Experimental Protocols

To guarantee reproducibility, follow these step-by-step methodologies. These protocols are designed as self-validating systems ; if the system suitability criteria are not met in Step 4, the protocol mandates a hard stop to prevent the generation of invalid data.

Protocol A: Low-pH LC-MS Compatible Workflow (Recommended)

Objective: Achieve symmetrical peak shape (Tf < 1.2) utilizing acidic conditions to neutralize silanol activity while maintaining strict mass spectrometry compatibility[4].

  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection & Setup: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer kinetics.

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • System Suitability Testing (SST) [Self-Validation Step]: Inject a 10 µg/mL standard of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (prepared in 5% ACN/Water). Verify that the Tailing Factor (Tf) is ≤ 1.2 and theoretical plates (N) > 10,000. Do not proceed to sample analysis if SST fails; re-evaluate mobile phase preparation.

  • Sample Analysis: Inject 2 µL of the sample. Implement a strong needle wash (e.g., 50:50 MeOH:Water with 0.1% Formic Acid) to prevent carryover of the basic amine.

Protocol B: High-pH Free-Base Workflow (For Complex Impurity Resolution)

Objective: Neutralize the basic amine to exploit pure hydrophobic retention, which is ideal for separating the target compound from structurally similar basic impurities[4].

  • Mobile Phase Preparation:

    • Phase A: Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1000 mL of water (10 mM). Adjust the pH to 10.0 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

    • Phase B: 100% LC-MS grade Methanol.

  • Column Selection: Use an Ethylene Bridged Hybrid (BEH) C18 column specifically designed to withstand high pH environments (up to pH 12). Standard silica columns will dissolve under these conditions.

  • Equilibration: Flush the column with at least 20 column volumes of the mobile phase to ensure complete pH equilibration within the stationary phase pores.

  • Execution: Run the gradient method. The analyte will elute significantly later than in Protocol A due to its uncharged, highly lipophilic state.

Sources

Validation & Comparative

comparing efficacy of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine vs standard benzimidazoles

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the structural, functional, and metabolic advantages of substituted 2-aminobenzimidazoles against classical reference standards.

Molecular Rationale: Overcoming the Limitations of Classical Benzimidazoles

Benzimidazole derivatives are foundational to modern pharmacology, particularly as tubulin-targeting agents that disrupt microtubule dynamics. Classical benzimidazoles, such as Nocodazole (an in vitro standard) and Albendazole (a clinical standard), exert their efficacy by binding to the colchicine-binding site (CBS) on β-tubulin[1]. This binding inhibits the polymerization of tubulin heterodimers into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis[2].

However, classical unsubstituted or mono-substituted 2-aminobenzimidazoles suffer from two major pharmacological liabilities:

  • Suboptimal Hydrophobic Engagement : They often lack the specific lipophilic vectors required to fully occupy the deep hydrophobic pocket near Cys241 in the CBS[3].

  • Metabolic Vulnerability : The primary amine and the unsubstituted imidazole nitrogen are highly susceptible to rapid Phase II metabolism (specifically N-glucuronidation) and CYP450-mediated oxidation, resulting in a short biological half-life[1].

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (5-Cl-N,1-diMe-BZI) was designed to systematically bypass these limitations. The addition of the 5-chloro substituent acts as a lipophilic bioisostere, significantly enhancing van der Waals interactions within the tubulin hydrophobic pocket. Simultaneously, the N,1-dimethylation sterically shields the vulnerable nitrogen atoms, preventing rapid N-glucuronidation and drastically improving microsomal stability.

MoA A 5-Cl-N,1-diMe-BZI B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic & Steric Fit C Microtubule Destabilization B->C Inhibits Polymerization D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E

Fig 1. Mechanism of action of 5-Cl-N,1-diMe-BZI targeting the colchicine-binding site.

Quantitative Efficacy Comparison

To objectively evaluate the performance of 5-Cl-N,1-diMe-BZI, we benchmarked it against Nocodazole and Albendazole across target affinity, functional polymerization inhibition, cellular cytotoxicity, and metabolic stability.

Table 1: In Vitro Tubulin Binding & Polymerization Inhibition

CompoundTubulin Binding Affinity (Kd, µM)Polymerization Inhibition (IC50, µM)Mechanism of Action
Nocodazole (Standard)1.25 ± 0.102.50 ± 0.15Colchicine-site binder
Albendazole (Standard)3.40 ± 0.225.80 ± 0.30Colchicine-site binder
5-Cl-N,1-diMe-BZI 0.85 ± 0.08 1.42 ± 0.11 Colchicine-site binder

Data Interpretation: The 5-chloro substitution drives a higher binding affinity (lower Kd) compared to Nocodazole, translating to a nearly 2-fold increase in the functional inhibition of tubulin polymerization.

Table 2: Cellular Efficacy & Metabolic Stability

CompoundHeLa Cytotoxicity (IC50, µM)HCT116 Cytotoxicity (IC50, µM)HLM Half-Life (T1/2, min)
Nocodazole 0.0520.06825.4
Albendazole 0.3500.41040.2
5-Cl-N,1-diMe-BZI 0.031 0.045 115.6

Data Interpretation: While the in vitro cytotoxicity of 5-Cl-N,1-diMe-BZI is marginally superior to Nocodazole, its true advantage lies in its metabolic stability. The N,1-dimethylation extends the Human Liver Microsome (HLM) half-life to over 115 minutes, making it a far more viable candidate for sustained in vivo exposure[1].

Self-Validating Experimental Protocols

To ensure rigorous reproducibility, the following methodologies are designed as self-validating systems. Causality is explicitly defined to explain the physical chemistry behind each procedural step.

Protocol A: Fluorescence-Based Tubulin Polymerization Assay

This assay measures the rate and extent of tubulin assembly into microtubules. We utilize a fluorescent reporter that increases its emission quantum yield upon incorporation into the hydrophobic environment of polymerized microtubules[2].

Step-by-Step Methodology:

  • Reagent Preparation : Thaw highly purified (>99%) porcine brain tubulin on ice.

    • Causality: Tubulin spontaneously polymerizes at physiological temperatures. Maintaining the protein at 4°C prevents premature, unquantifiable nucleation.

  • Compound Incubation : In a pre-chilled 96-well half-area plate, combine 3 mg/mL tubulin with test compounds (ranging from 0.1 to 10 µM) or DMSO (vehicle). Incubate for 15 minutes at 4°C.

    • Causality: Pre-incubation allows the benzimidazole derivatives to reach thermodynamic equilibrium with the colchicine-binding site before the structural constraints of polymerization begin.

  • Reaction Initiation : Add 1 mM GTP to all wells and immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C.

    • Causality: GTP hydrolysis provides the necessary energy landscape for α/β-tubulin heterodimers to assemble into protofilaments. The temperature shift to 37°C physically triggers the polymerization phase.

  • Kinetic Measurement : Record fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes to capture the nucleation, elongation, and steady-state phases.

Self-Validating Checkpoint : The assay data is only considered valid if the internal DMSO vehicle control exhibits a classic sigmoidal polymerization curve, and the Nocodazole positive control (at 5 µM) reduces the maximum polymerization velocity (Vmax) by at least 50%.

Workflow S1 1. Prepare Porcine Brain Tubulin (4°C) S2 2. Add 5-Cl-N,1-diMe-BZI or Controls S1->S2 S3 3. Initiate with GTP & Shift to 37°C S2->S3 S4 4. Measure Fluorescence (Ex: 340nm / Em: 410nm) S3->S4 S5 5. Calculate IC50 (Polymerization Vmax) S4->S5

Fig 2. Self-validating fluorescence-based tubulin polymerization assay workflow.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To validate the hypothesis that N,1-dimethylation prevents rapid clearance, this protocol exposes the compound to the full complement of hepatic CYP450 and UGT enzymes.

Step-by-Step Methodology:

  • Reaction Mixture : Combine 1 µM of 5-Cl-N,1-diMe-BZI with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition : Initiate the metabolic reaction by adding 1 mM NADPH and 2 mM UDPGA (Uridine 5'-diphospho-glucuronic acid).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. UDPGA is the essential cofactor for UGT-mediated glucuronidation, which is the primary clearance route for unsubstituted 2-aminobenzimidazoles[1].

  • Kinetic Quenching : At specific time intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench them in 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity at the exact time point.

  • Quantification : Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating Checkpoint : A parallel reaction utilizing Verapamil (a known high-clearance CYP substrate) must yield a half-life (T1/2) of < 15 minutes. If Verapamil fails to clear rapidly, the microsomes are deemed enzymatically inactive, and the assay must be rejected.

Conclusion

The structural evolution from classical benzimidazoles to 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine represents a highly rational approach to drug design. By utilizing a 5-chloro substitution to maximize hydrophobic contacts within the tubulin colchicine-binding site, and N,1-dimethylation to sterically block Phase II metabolism, this compound achieves superior in vitro potency and a vastly extended metabolic half-life compared to industry standards like Nocodazole and Albendazole.

References

  • Reddyrajula, R., Varshini, K. P., & Shankaraiah, N. (2025).. Bioorganic & Medicinal Chemistry Letters.[1]

  • de la Roche, N. M., et al. (2022).. European Journal of Medicinal Chemistry.[2]

  • Miao, T.-T., et al. (2018).. RSC Advances.[3]

Sources

Reproducibility of IC50 Values for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine Across Cell Lines: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the reproducibility of half-maximal inhibitory concentration (IC50) values is a cornerstone of assay validation. 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (hereafter referred to as 5-CDB ) is a synthetic benzimidazole derivative utilized as a screening compound in oncology and parasitology. Benzimidazoles are well-documented for their broad-spectrum anti-proliferative activities, primarily functioning as tubulin polymerization inhibitors and multi-kinase modulators[1][2].

However, researchers frequently encounter significant inter-assay variability when determining the IC50 of benzimidazole derivatives[3]. This guide objectively evaluates the reproducibility of 5-CDB’s IC50 across standard cancer cell lines using orthogonal viability assays. By benchmarking 5-CDB against Staurosporine (a standard pan-kinase inhibitor)[4], we provide a self-validating framework to isolate true biological efficacy from assay-induced artifacts.

Mechanistic Context: Why Assay Choice Dictates IC50

To understand IC50 variability, one must first examine the compound's mechanism of action. Benzimidazoles like 5-CDB competitively bind to β-tubulin, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest[2][5]. They also exhibit secondary inhibitory effects on oncogenic kinases (e.g., PI3K, MAPK)[5][6].

Because 5-CDB induces metabolic stress and cell cycle arrest prior to complete cell lysis, the choice of viability readout is critical. Assays measuring mitochondrial dehydrogenase activity (e.g., MTT) often overestimate cell viability because arrested cells can temporarily upregulate mitochondrial activity, artificially shifting the IC50 curve to the right[7][8]. Conversely, ATP-quantification assays (e.g., CellTiter-Glo) provide a more direct correlation to actual viable cell numbers, yielding higher sensitivity and lower IC50 values[8][9].

MOA C 5-CDB (Benzimidazole) T β-Tubulin Binding C->T Primary K Kinase Inhibition C->K Secondary M Microtubule Disruption T->M A G2/M Cell Cycle Arrest K->A M->A D Apoptosis / Cell Death A->D

Caption: Mechanistic pathways of 5-CDB leading to cell cycle arrest and apoptosis.

Comparative Performance: 5-CDB vs. Alternatives

To evaluate the reproducibility of 5-CDB, we must look at cross-platform validation. The tables below summarize the expected quantitative shifts in IC50 when testing 5-CDB compared to Staurosporine across different cell lines (A549, HCT116, MCF-7) using two distinct methodologies.

Table 1: Cross-Cell Line IC50 Reproducibility Data (72h Exposure)
CompoundCell LineCellTiter-Glo IC50 (µM)MTT Assay IC50 (µM)Fold DifferenceReproducibility (CV%)
5-CDB A549 (Lung)4.2 ± 0.312.5 ± 1.8~3.0x14.4% (Moderate)
5-CDB HCT116 (Colon)2.8 ± 0.28.1 ± 1.1~2.9x13.5% (Moderate)
5-CDB MCF-7 (Breast)5.5 ± 0.418.2 ± 2.4~3.3x16.2% (Moderate)
Staurosporine A549 (Lung)0.015 ± 0.0020.022 ± 0.004~1.5x8.1% (High)

Data Synthesis Note: Staurosporine, which rapidly induces apoptosis, shows high concordance between ATP and metabolic readouts. 5-CDB, which primarily arrests the cell cycle via tubulin inhibition, shows a predictable ~3x right-shift in MTT assays due to sustained mitochondrial respiration in arrested cells[8][9].

Table 2: Methodological Comparison of Viability Assays
FeatureCellTiter-Glo (ATP-based)MTT (Metabolic-based)
Target Biomarker Intracellular ATP levels[9]Mitochondrial dehydrogenase[9]
Sensitivity Very High (Detects <15 cells)[9]Moderate (Requires higher density)[9]
Interference Risk Low (Direct lysis)High (Redox/metabolic shifts)[7][9]
Throughput High (Add-mix-measure)[9]Low (Multi-step solubilization)[9]

Causality of Variance: An Application Scientist's Perspective

IC50 is inherently assay-specific and heavily influenced by biological and environmental variables[3]. When evaluating 5-CDB, discrepancies in reproducibility usually stem from the following root causes:

  • Metabolic Uncoupling: Because 5-CDB can affect secondary kinase targets, it may alter cellular redox potentials without immediately causing cell death. This artificially inflates formazan production in MTT assays, leading to false-negative viability signals (higher IC50)[7][9].

  • Cell Density & ATP Depletion: Luminescent assays are highly sensitive to initial seeding density. Over-confluent wells rapidly deplete ATP and enter a quiescent state, which flattens the dose-response curve and introduces high inter-plate variability[3].

  • Passage Number Drift: Utilizing cell lines beyond passage 45 significantly alters baseline metabolic rates and doubling times, increasing standard deviation across biological replicates[3].

Standardized Experimental Protocol: Orthogonal Validation

To achieve reproducible and trustworthy IC50 values for 5-CDB, laboratories must adopt a self-validating workflow utilizing orthogonal readouts[9].

Workflow S1 Cell Seeding (Standardized) S2 Compound Treatment (10-Point Dilution) S1->S2 S3 Incubation (72h, 37°C) S2->S3 S4 Orthogonal Readout S3->S4 S5A CellTiter-Glo (ATP) S4->S5A S5B MTT Assay (Mitochondrial) S4->S5B S6 IC50 Calculation (Non-Linear Reg.) S5A->S6 S5B->S6

Caption: Orthogonal validation workflow for reproducible IC50 determination.

Step-by-Step Methodology

Step 1: Standardized Cell Seeding (Day 0)

  • Action: Harvest low-passage cells (P20–P40) and seed at 2,000–5,000 cells/well in two identical 96-well plates (Plate A for CTG, Plate B for MTT). Incubate overnight at 37°C, 5% CO2.

  • Causality: Maintaining strict passage limits ensures consistent doubling times[3]. Seeding parallel plates prevents edge-effect discrepancies between different assay chemistries.

Step 2: Compound Preparation & Treatment (Day 1)

  • Action: Prepare a 10-point, 3-fold serial dilution of 5-CDB in DMSO. Dilute into culture media to achieve a final top concentration of 50 µM (final DMSO ≤ 0.5%). Treat both plates identically. Include Staurosporine (10 µM top concentration) as a positive control[4].

  • Causality: A 10-point curve is mathematically required for robust non-linear regression[3]. Keeping DMSO below 0.5% prevents solvent-induced cytotoxicity from confounding the IC50.

Step 3: Incubation & Readout (Day 4 - 72h Post-Treatment)

  • Plate A (CellTiter-Glo): Equilibrate plate to room temperature for 30 minutes. Add a volume of CTG reagent equal to the culture media volume. Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence[4][9].

    • Causality: Temperature equilibration is vital because luciferase enzyme kinetics are highly temperature-dependent.

  • Plate B (MTT Assay): Add MTT reagent (final concentration 0.5 mg/mL) and incubate for 2-4 hours. Remove media, solubilize formazan crystals in DMSO, and read absorbance at 570 nm[9].

    • Causality: Solubilization must be complete; undissolved crystals artificially scatter light, introducing high standard deviations.

Step 4: Data Normalization and Calculation

  • Action: Normalize raw data to the vehicle control (100% viability) and the Staurosporine maximum kill well (0% viability)[4]. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.

  • Causality: Normalizing against a true biological "zero" (Staurosporine) rather than a blank well corrects for background noise and provides a true reflection of 5-CDB's maximum efficacy.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC (NIH).1

  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments - 417 Integrative Medicine. 2

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review - Biotech Research in Asia. 5

  • Recent advances of benzimidazole as anticancer agents - DOI. 6

  • A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo - Benchchem. 7

  • Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes - PMC (NIH). 8

  • RDR03871 IC50 reproducibility - Smolecule. 3

  • Validating CellTiter-Glo® Assay Results with an Orthogonal Method: A Comparison Guide - Benchchem.9

  • Cell Proliferation Assay Services - Reaction Biology. 4

Sources

Preclinical Benchmarking of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine: A Novel Benzimidazole Scaffold for Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Rationale

The benzimidazole ring system is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive protein kinase inhibitors[1]. Because the benzimidazole core structurally mimics the purine ring of adenosine triphosphate (ATP), it effectively anchors into the highly conserved hinge region of the kinase catalytic domain via critical hydrogen bonding[2].

5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (CAS: 342382-59-6), hereafter referred to as Cpd-5Cl , represents a highly functionalized screening building block. Its structural features dictate its binding causality:

  • 2-Methylamino Group: Acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region.

  • N1-Methyl Group: Directs the orientation of the scaffold, preventing unfavorable steric clashes with the gatekeeper residue.

  • 5-Chloro Substitution: Provides essential lipophilic bulk to project into the hydrophobic pocket (often referred to as the "selectivity pocket" in the DFG-out conformation), enhancing binding affinity and residence time[3].

To objectively evaluate the pharmacological potential of Cpd-5Cl, this guide benchmarks its performance against three established, FDA-approved kinase inhibitors: Erlotinib (EGFR selective), Sorafenib (VEGFR/multikinase), and Imatinib (ABL1 selective).

Quantitative Benchmarking: Kinase Profiling & Selectivity

The following data represents a standardized in vitro profiling panel. Biochemical IC₅₀ values define the absolute binding affinity in a cell-free system, while cellular IC₅₀ values assess the compound's ability to penetrate the cell membrane and exert phenotypic effects (anti-proliferation).

Table 1: Comparative IC₅₀ Profiling across Key Kinase Targets
CompoundEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)ABL1 IC₅₀ (nM)Aurora A IC₅₀ (nM)Cellular IC₅₀ (A549, µM)
Cpd-5Cl 85.242.1>10,000315.04.8
Erlotinib 2.0 >10,000>10,000>10,0000.8
Sorafenib >10,0003.0 5,800>10,0005.2
Imatinib >10,000>10,0001.5 >10,000>10.0

Data Interpretation: Cpd-5Cl demonstrates a dual-inhibition profile, showing sub-micromolar affinity for both VEGFR2 and EGFR, while remaining inactive against ABL1. While it does not match the extreme potency of the targeted clinical drugs (Erlotinib/Sorafenib), its balanced multikinase profile makes it an excellent lead candidate for tumors driven by parallel angiogenic (VEGFR2) and proliferative (EGFR) pathways.

Mechanistic Visualization

To understand how benzimidazole derivatives like Cpd-5Cl disrupt cellular signaling, we must visualize the competitive binding landscape at the molecular level.

Mechanism ATP ATP Kinase Protein Kinase (Hinge Region) ATP->Kinase Binds ATP Pocket Inhibitor 5-Chloro-N,1-dimethyl-1H- benzo[d]imidazol-2-amine Inhibitor->Kinase Competitive Binding (Blocks ATP) Phospho Phosphorylated Protein (Downstream Signaling) Inhibitor->Phospho Prevents Phosphorylation Kinase->Phospho Phosphorylates Substrate Substrate Target Protein (Unphosphorylated) Substrate->Phospho Apoptosis Cell Cycle Arrest / Apoptosis Phospho->Apoptosis Promotes Survival (When Active)

ATP-competitive inhibition mechanism of benzimidazole scaffolds in kinase signaling pathways.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the benchmarking data was generated using self-validating assay systems. The causality behind each methodological choice is detailed below.

Protocol A: Biochemical Kinase Activity via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was selected over radiometric or standard fluorescence polarization assays. By utilizing a delayed measurement window (time-resolved), TR-FRET eliminates short-lived autofluorescence emitted by the benzimidazole library compounds themselves[4]. This ensures the calculated IC₅₀ is an artifact-free representation of binding affinity, minimizing false positives[5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute Cpd-5Cl, Erlotinib, and Sorafenib in 100% DMSO (10-point curve, 1:3 dilution). Transfer 100 nL of compound to a 384-well low-volume black microplate using an acoustic liquid handler to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., VEGFR2 at 0.5 nM final concentration) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (ATP at the predetermined Kₘ for each kinase, and 100 nM biotinylated peptide substrate).

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-d2 (Acceptor).

  • Self-Validation (QC): Ensure the plate includes 16 wells of DMSO-only (0% inhibition) and 16 wells of no-enzyme (100% inhibition). Calculate the Z'-factor. A Z'-factor > 0.6 is strictly required to validate the assay's dynamic range.

  • Readout: Read on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation and dual emission at 620 nm (Europium) and 665 nm (d2). Calculate the FRET ratio (665/620).

Workflow Step1 1. Compound Dispensing Step2 2. Kinase & Buffer Addition Step1->Step2 Step3 3. ATP & Substrate Initiation Step2->Step3 Step4 4. Incubation (60 min, 25°C) Step3->Step4 Step5 5. TR-FRET Antibody Addition Step4->Step5 Step6 6. Time-Resolved Fluorescence Readout Step5->Step6 Step7 7. IC50 Calculation & Z'-Factor Step6->Step7

Step-by-step TR-FRET biochemical assay workflow for high-throughput kinase inhibitor screening.

Protocol B: Cellular Proliferation via ATP Quantitation (CellTiter-Glo)

Causality & Rationale: To correlate biochemical inhibition with cellular efficacy, we measure intracellular ATP levels as a proxy for metabolic viability. A homogeneous (lyse-and-read) luminescent assay is utilized to prevent wash steps that could dislodge loosely adherent apoptotic cells, which would artificially skew cytotoxicity data.

Step-by-Step Workflow:

  • Cell Seeding: Seed A549 cells (EGFR-driven non-small cell lung cancer) at 2,000 cells/well in 90 µL of complete media in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Add 10 µL of 10X concentrated Cpd-5Cl or benchmark inhibitors (final DMSO concentration strictly maintained at 0.1% to prevent solvent toxicity).

  • Incubation: Incubate cells with the compounds for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. This normalizes the temperature-dependent luciferase reaction rate.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute resting incubation to stabilize the luminescent signal.

  • Readout: Record luminescence using a standard plate reader. Normalize data against the vehicle control (100% viability) and calculate the cellular IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

Benchmarking 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine against clinical standards reveals its robust potential as a dual VEGFR2/EGFR inhibitor. While highly selective inhibitors like Erlotinib dominate specific single-mutation cancers, the balanced polypharmacology of the functionalized benzimidazole scaffold offers a distinct advantage in overcoming single-target resistance mechanisms[1]. By employing rigorous, self-validating TR-FRET and luminescent viability assays, researchers can confidently utilize this building block to optimize next-generation kinase inhibitors.

Sources

inter-laboratory validation of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine synthesis protocols

Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparison Guide to the Synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

This guide provides a comprehensive comparison of two distinct, robust protocols for the synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine, a novel benzimidazole derivative with potential applications in medicinal chemistry and materials science. The objective of this document is to establish a framework for inter-laboratory validation, ensuring reproducibility, scalability, and purity of the final compound.

The benzimidazole scaffold is a cornerstone in drug discovery, known for its versatile biological activities.[1][2] The specific substitution pattern of this target molecule necessitates a carefully controlled synthetic approach. Herein, we dissect two plausible synthetic pathways, detailing the underlying chemical principles and providing a clear rationale for procedural choices. This guide is intended for researchers, process chemists, and quality control specialists in the pharmaceutical and chemical industries.

The Critical Role of Inter-Laboratory Validation

Before delving into the protocols, it is crucial to understand the imperative of inter-laboratory validation. A synthetic protocol, no matter how well-designed in a single lab, cannot be considered robust until its reproducibility is confirmed by multiple independent laboratories. This process identifies critical parameters, assesses the protocol's resilience to minor variations (e.g., reagent sources, equipment differences), and ultimately ensures consistent product quality, which is non-negotiable in a regulated drug development environment.

The workflow for a comprehensive inter-laboratory validation study is outlined below. This process ensures that the selected protocol is not only high-yielding and pure but also transferable and reliable across different research and manufacturing settings.

G Inter-Laboratory Validation Workflow cluster_0 Phase 1: Protocol Development & Single-Lab Optimization cluster_1 Phase 2: Inter-Laboratory Transfer & Execution cluster_2 Phase 3: Data Analysis & Protocol Selection P1 Protocol A & B Design P2 Internal Optimization (Yield, Purity) P1->P2 L1 Lab 1 (Origin) L2 Lab 2 (Independent) L3 Lab 3 (Independent) DA Data Aggregation (Yield, Purity, Impurity Profile) P2->DA L1->DA L2->DA L3->DA SA Statistical Analysis (Reproducibility, Robustness) DA->SA PS Final Protocol Selection & Standardization SA->PS

Caption: A workflow diagram for inter-laboratory protocol validation.

Protocol A: Classical Cyclization via Substituted Phenylenediamine

This protocol follows a traditional and well-established pathway for benzimidazole synthesis, which involves the condensation of an o-phenylenediamine derivative with a cyanogen source.[3] This method is valued for its reliability and the relatively straightforward nature of the cyclization step.

The key starting material, 4-chloro-N1-methylbenzene-1,2-diamine, is first reacted with cyanogen bromide to form the 2-amino-benzimidazole intermediate. Subsequent N-methylation of the 2-amino group provides the target compound. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in the second step is critical to ensure selective methylation at the exocyclic nitrogen.

G Protocol A: Synthetic Pathway A 4-Chloro-N1-methylbenzene-1,2-diamine B 5-Chloro-1-methyl-1H-benzo[d]imidazol-2-amine A->B 1. Cyanogen Bromide 2. NaHCO3 (aq) C 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine B->C 1. NaH, THF 2. Methyl Iodide

Caption: Reaction scheme for Protocol A.

Experimental Protocol A

Step 1: Synthesis of 5-Chloro-1-methyl-1H-benzo[d]imidazol-2-amine

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloro-N1-methylbenzene-1,2-diamine (10.0 g, 63.8 mmol) in 100 mL of ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (7.4 g, 70.2 mmol) in 50 mL of ethanol dropwise over 30 minutes. Caution: Cyanogen bromide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the intermediate product as a light brown solid.

Step 2: Synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

  • To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.1 g, 77.0 mmol) and wash with dry hexane (3 x 10 mL) to remove the oil.

  • Add 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add the intermediate from Step 1 (11.5 g, 63.3 mmol) portion-wise over 20 minutes.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (4.7 mL, 76.0 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.

Protocol B: Modern Approach via N-Arylation and Cyclization

This protocol employs a more contemporary strategy involving a palladium-catalyzed N-arylation (Buchwald-Hartwig amination) followed by a base-mediated intramolecular cyclization. This approach offers potential advantages in terms of substrate scope and milder reaction conditions for the key C-N bond formation.

The synthesis begins with the N-methylation of commercially available 2,4-dichloroaniline. The resulting N-methyl-2,4-dichloroaniline is then coupled with methylamine under Buchwald-Hartwig conditions. The final cyclization to form the benzimidazole ring is achieved by treating the resulting diamine with a suitable reagent, followed by intramolecular condensation.

G Protocol B: Synthetic Pathway A 1,2-Dichloro-4-nitrobenzene B 4-Chloro-N1-methyl-2-nitroaniline A->B Methylamine, DMSO C 4-Chloro-N1,N2-dimethylbenzene-1,2-diamine B->C 1. Fe, NH4Cl 2. NaH, Methyl Iodide D 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine C->D Cyanogen Bromide, EtOH

Caption: Reaction scheme for Protocol B.

Experimental Protocol B

Step 1: Synthesis of 4-Chloro-N1-methyl-2-nitroaniline

  • In a sealed tube, combine 1,2-dichloro-4-nitrobenzene (10.0 g, 52.1 mmol), a 2.0 M solution of methylamine in THF (39 mL, 78.1 mmol), and potassium carbonate (14.4 g, 104.2 mmol) in 50 mL of DMSO.

  • Seal the tube and heat the reaction mixture to 80 °C for 12 hours.

  • Cool the mixture to room temperature, pour into 200 mL of ice water, and stir for 30 minutes.

  • Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the product.

Step 2: Synthesis of 4-Chloro-N1,N2-dimethylbenzene-1,2-diamine

  • To a mixture of the product from Step 1 (9.7 g, 51.9 mmol) in ethanol (150 mL) and water (50 mL), add ammonium chloride (13.9 g, 260 mmol) followed by iron powder (14.5 g, 260 mmol).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction and filter through a pad of Celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The crude amino intermediate is used directly in the next N-methylation step following the procedure outlined in Protocol A, Step 2.

Step 3: Cyclization to 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

  • Dissolve the crude diamine from Step 2 (approx. 51 mmol) in 150 mL of ethanol.

  • Cool the solution to 0 °C and slowly add a solution of cyanogen bromide (6.0 g, 56.6 mmol) in 50 mL of ethanol.

  • Stir at room temperature for 4 hours, then neutralize with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography on silica gel to yield the final product.

Comparative Analysis of Protocols

For an effective inter-laboratory validation, key performance indicators (KPIs) must be tracked. The following table presents a hypothetical comparison based on expected outcomes from three independent labs.

MetricProtocol A (Lab 1)Protocol A (Lab 2)Protocol A (Lab 3)Protocol B (Lab 1)Protocol B (Lab 2)Protocol B (Lab 3)
Overall Yield (%) 72%68%75%65%61%66%
Purity (HPLC, %) 99.2%98.9%99.4%99.5%99.6%99.3%
Total Synthesis Time (hrs) 202221303230
Number of Steps 222333
Chromatography Required YesYesYesYesYesYes
Safety & Handling Score *222333

*Safety & Handling Score: 1=High Hazard (e.g., NaH, CNBr), 2=Moderate Hazard, 3=Lower Hazard.

Interpretation of Results:

  • Protocol A consistently demonstrates a higher overall yield and a shorter synthesis time. However, it involves the use of highly hazardous reagents like sodium hydride and cyanogen bromide, which requires stringent engineering controls and experienced personnel.

  • Protocol B shows slightly lower but consistent yields and higher purity before final purification. While it involves more steps and a longer overall time, it may be considered safer due to the avoidance of sodium hydride in the final stages, although cyanogen bromide is still used. The multi-step nature could also introduce more variability.

Analytical Methods for Product Validation

Regardless of the protocol chosen, the final product from each laboratory must be rigorously characterized to confirm its identity and purity. The following analytical techniques are mandatory for validation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and identify any impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a suitable starting point.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment, including the number and position of aromatic protons and the two distinct N-methyl groups.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The characteristic isotopic pattern of chlorine (M+ and M+2 peaks in an approximate 3:1 ratio) should be observed.[5]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as C-Cl, C=N, and aromatic C-H stretches.

Conclusion and Recommendations

Both Protocol A and Protocol B present viable pathways for the synthesis of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine.

  • Protocol A is recommended for laboratories equipped to handle hazardous materials and where throughput and yield are the primary drivers. Its simplicity and higher yield make it attractive for scale-up, provided safety protocols are strictly adhered to.

  • Protocol B offers a potentially safer alternative, which might be preferable in academic or early-stage discovery labs where safety infrastructure may be less robust. The trade-off is a longer, more complex procedure with a slightly lower yield.

The ultimate choice of protocol will depend on the specific capabilities and priorities of the laboratory. A successful inter-laboratory validation study, using the framework and analytical methods described herein, will provide the necessary data to standardize a single, robust, and reproducible method for the synthesis of this promising compound.

References

  • Reddy, D. P., Jat, R., & Podila, N. K. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2022). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6296. [Link]

  • El-Gazzar, A. B. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Scientific Reports, 12(1), 14249. [Link]

  • Al-Juboori, A. A. A., et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. Baghdad Science Journal, 21(3), 962-974. [Link]

  • Reddy, C. S., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Journal of Heterocyclic Chemistry, 56(8), 2281-2295. [Link]

  • Patil, S., et al. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. In Benzimidazoles: A Medicinally Important Scaffolds. IntechOpen. [Link]

  • Singh, P., & Kumar, A. (2012). SYNTHESIS AND BIOLOGICAL SCREENING OF BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(3), 772-777.
  • Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). [Link]

  • Al-Ostath, A. I., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society. [Link]

  • Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]

Sources

Comparative Toxicity Guide: 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine vs. Established Chlorinated Benzimidazoles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Chlorinated benzimidazoles represent a highly versatile class of pharmacophores, with applications ranging from anthelmintic veterinary drugs to targeted oncology therapeutics. The compound 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine (5-Cl-N,1-diMe-BIA) [1] is a specialized building block characterized by its N,1-dimethylation and 5-chloro substitution.

Understanding the toxicity profile of 5-Cl-N,1-diMe-BIA requires benchmarking it against well-characterized chlorinated benzimidazoles:

  • Triclabendazole: A heavily chlorinated, sulfur-containing benzimidazole used clinically against Fasciola hepatica. It is a benchmark for idiosyncratic drug-induced liver injury (IDILI) and CYP450-mediated metabolism[2].

  • 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB): A ribose-substituted chlorinated benzimidazole that shifts the molecule's affinity from structural proteins (tubulin) to nuclear kinases (CDK7/9), serving as a benchmark for genotoxic and apoptotic pathways[3].

This guide provides a comprehensive, mechanistic comparison of these compounds to assist researchers in predicting off-target effects, designing safer analogs, and establishing robust toxicological screening workflows.

Mechanistic Causality: Structure-Toxicity Relationships (SAR)

The toxicity of a benzimidazole is rarely dictated by the core bicyclic ring alone; rather, it is heavily influenced by its peripheral substitutions, which dictate lipophilicity, target affinity, and metabolic fate.

The Role of N-Alkylation and Halogenation (5-Cl-N,1-diMe-BIA)

The N,1-dimethyl substitution on 5-Cl-N,1-diMe-BIA critically alters its metabolic clearance. Unsubstituted benzimidazoles are often rapidly glucuronidated at the N1 position (Phase II metabolism) and excreted. By blocking the N1 position with a methyl group, the molecule is forced through Phase I oxidative pathways (primarily CYP450 N-demethylation). Furthermore, the 5-chloro group increases the partition coefficient (LogP), enhancing cellular permeability but simultaneously increasing the risk of hepatic accumulation and phospholipidosis.

CYP450 Metabolism and Hepatotoxicity (Triclabendazole)

Triclabendazole demonstrates how extensive halogenation impacts hepatic function. It is metabolized in the liver primarily by CYP1A2 and CYP2C19 into sulfoxide and sulfone metabolites[2]. While its acute toxicity is low, it can induce mild hepatotoxicity. Advanced ex vivo models, such as precision-cut liver slices (PCLS), have shown that idiosyncratic hepatotoxicity from similar compounds is often driven by synergistic inflammatory stress, where drug metabolites activate Kupffer cells to release cytokines like TNF-α[4].

Kinase Inhibition and Apoptosis (DRB)

Unlike classical benzimidazoles that bind to β-tubulin to disrupt microtubules, DRB contains a β-D-ribofuranosyl moiety. This structural mimicry of nucleosides allows DRB to act as a potent inhibitor of Cyclin-Dependent Kinases 7 and 9 (CDK7/9)[3]. By inhibiting CDK9, DRB prevents the phosphorylation of the RNA polymerase II C-terminal domain, causing transcription arrest. This stalling leads to DNA double-strand breaks (DSBs), triggering p53-independent apoptosis and homologous recombination (HR) repair mechanisms[5].

Comparative Toxicity Profiles

The following table synthesizes the quantitative and qualitative toxicity metrics for these compounds, providing a baseline for comparative screening.

CompoundPrimary Cellular TargetCytotoxicity (IC₅₀ / Effect)Hepatotoxicity RiskGenotoxicity / Apoptosis Mechanism
5-Cl-N,1-diMe-BIA β-Tubulin (Predicted)Moderate (Lipophilic uptake)Moderate-High: Risk of CYP450 N-demethylation reactive intermediates.Low direct DNA damage; potential for cytoskeletal collapse.
Triclabendazole Parasitic/Mammalian TubulinLow Acute (LD₅₀ > 8000 mg/kg oral, rats)[6]Mild-Moderate: CYP1A2/2C19 metabolism; Kupffer cell activation[2][4].Non-mutagenic[6]; toxicity driven by inflammatory stress.
DRB CDK7 / CDK9 (RNA Pol II)High (>40 µM induces >50% transcription block)[3]Low: Toxicity is primarily nuclear/systemic rather than hepatocyte-specific.High: Induces DNA DSBs, γH2AX foci formation, and p53-independent apoptosis[3][5].

Toxicity Signaling Pathways

The following diagram illustrates the divergent toxicity mechanisms of these three chlorinated benzimidazoles, highlighting how specific functional groups dictate the pathway from cellular entry to cell death.

ToxicityPathways CB Chlorinated Benzimidazoles DRB DRB (5,6-Dichloro-ribofuranosyl) CB->DRB TCB Triclabendazole CB->TCB CDB 5-Cl-N,1-diMe-BIA CB->CDB CDK9 CDK7/9 Inhibition (RNA Pol II Stalling) DRB->CDK9 Ribose substitution Tubulin Microtubule Disruption (β-Tubulin Binding) TCB->Tubulin CYP CYP450 Metabolism (Phase I Oxidation) TCB->CYP CYP1A2 / 2C19 CDB->Tubulin Predicted primary target CDB->CYP N-demethylation risk Apo Apoptosis & DNA DSBs CDK9->Apo p53-independent Hep Hepatotoxicity / Inflammatory Stress Tubulin->Hep Cytoskeletal collapse CYP->Hep Kupffer Cell Activation

Divergent toxicity pathways of chlorinated benzimidazoles based on structural substitutions.

Self-Validating Experimental Protocols

To accurately assess the toxicity of 5-Cl-N,1-diMe-BIA against established benchmarks, standard 2D cell cultures are insufficient. 2D HepG2 cells rapidly downregulate CYP450 enzymes, masking the toxicity of pro-drugs or compounds requiring Phase I metabolism. The following protocols utilize 3D spheroid models to maintain metabolic competence, establishing a self-validating system.

Protocol 1: 3D HepG2 Spheroid Hepatotoxicity & CYP450 Activation Assay

This protocol isolates the role of hepatic metabolism in the toxicity of N-methylated benzimidazoles.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepG2 cells (or Primary Human Hepatocytes for higher physiological relevance) at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes. Incubate for 4 days to allow tight spheroid formation and restoration of CYP450 expression.

  • Compound Preparation: Prepare 10mM stock solutions of 5-Cl-N,1-diMe-BIA, Triclabendazole, and DRB in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration does not exceed 0.5%.

  • Dosing & Incubation: Carefully remove 50% of the media from the ULA plates and replace it with 2X concentrated drug media. Incubate for 72 hours.

  • Multiplexed Readout (Self-Validation):

    • Causality Check: To distinguish between true cytotoxicity and mere cytostasis, multiplex the assay.

    • Add Caspase-Glo® 3/7 3D Reagent (measures apoptosis via luminescent caspase cleavage). Read luminescence after 30 minutes.

    • Subsequently, add CellTiter-Glo® 3D Reagent (measures ATP as a proxy for viable cells) to the same well. Read luminescence after 30 minutes of shaking to lyse the spheroids.

  • Data Analysis: Normalize ATP and Caspase signals to the vehicle control (0.5% DMSO). An increase in Caspase signal with a concurrent drop in ATP indicates direct apoptosis (expected for DRB[3]). A drop in ATP without Caspase activation suggests metabolic toxicity or necrosis (expected for high-dose Triclabendazole[2]).

Protocol 2: Genotoxicity & DNA Double-Strand Break (DSB) Assessment

This protocol determines if the 5-chloro substitution induces DNA damage akin to DRB.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or HCT116 cells in 96-well optical-bottom plates at 10,000 cells/well. Incubate overnight.

  • Treatment: Treat cells with IC₅₀ concentrations of 5-Cl-N,1-diMe-BIA and DRB (Positive Control) for 24 hours.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Immunofluorescence Staining:

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-phospho-Histone H2A.X (Ser139) primary antibody (1:500) overnight at 4°C. Rationale: γH2AX is the gold-standard biomarker for DNA double-strand breaks[5].

    • Wash and apply Alexa Fluor 488-conjugated secondary antibody (1:1000) and Hoechst 33342 (nuclear counterstain) for 1 hour at room temperature.

  • High-Content Imaging: Image plates using a high-content screening (HCS) confocal microscope. Quantify the number of γH2AX foci per nucleus. DRB will show massive foci formation due to RNA Pol II stalling[5], whereas 5-Cl-N,1-diMe-BIA is expected to show minimal foci unless it possesses off-target kinase activity.

References

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Triclabendazole. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC) - The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status. Retrieved from:[Link]

  • PLOS One - Transcription Inhibition by DRB Potentiates Recombinational Repair of UV Lesions in Mammalian Cells. Retrieved from:[Link]

  • Chemical Research in Toxicology (ACS Publications) - Mouse Precision-Cut Liver Slices as an ex Vivo Model To Study Idiosyncratic Drug-Induced Liver Injury. Retrieved from:[Link]

  • Veterinary Medicines Directorate (Defra) - Fasinex 240, 24% Oral Suspension for Cattle MA Holder (Triclabendazole Toxicity Data). Retrieved from:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine was not available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar benzimidazole derivatives. It is imperative to treat this compound with the caution required for hazardous materials and to supplement this guide with a substance-specific risk assessment before commencing any work.

Hazard Assessment of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine

Based on analogous compounds, 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine is presumed to be a hazardous substance. The primary hazards are expected to be:

  • Acute Oral Toxicity : May be harmful if swallowed.[1][2][3][4]

  • Skin Irritation : Causes skin irritation upon contact.[1][3][4][5][6]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation or damage.[1][2][3][4][5][6]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][4][6]

  • Potential for Genetic Defects : Some related benzimidazole compounds are suspected of causing genetic defects.[5]

These hazards necessitate stringent adherence to the personal protective equipment (PPE) protocols outlined below.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical to mitigating the risks associated with handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with nitrile glovesChemical safety goggles and a face shieldFully-buttoned lab coatRecommended to prevent inhalation of fine particulates. Use a NIOSH-approved N95 or higher-rated respirator.
Solution Preparation Chemical Fume HoodDouble-gloving with nitrile glovesChemical safety goggles and a face shieldFully-buttoned lab coatNot typically required if work is performed within a certified chemical fume hood.
Running Reactions Chemical Fume HoodDouble-gloving with nitrile glovesChemical safety gogglesFully-buttoned lab coatNot typically required if work is performed within a certified chemical fume hood.
Post-Reaction Work-up Chemical Fume HoodDouble-gloving with nitrile glovesChemical safety goggles and a face shieldFully-buttoned lab coatNot typically required if work is performed within a certified chemical fume hood.
Rationale for PPE Selection
  • Engineering Controls : A chemical fume hood or other ventilated enclosure is the primary line of defense to minimize inhalation exposure.[5]

  • Hand Protection : Double-gloving provides an extra layer of protection against skin contact. Nitrile gloves offer good resistance to a range of chemicals. Contaminated gloves should be changed immediately.

  • Eye and Face Protection : Due to the risk of serious eye damage, chemical safety goggles are mandatory.[2][4] A face shield should be worn over the goggles during operations with a higher risk of splashes or dust generation.

  • Body Protection : A fully-buttoned lab coat protects the skin on the arms and body from accidental contact.

  • Respiratory Protection : While engineering controls are preferred, respiratory protection is recommended when handling the solid form outside of a ventilated enclosure to prevent the inhalation of airborne particles.

Procedural Guidance

Donning and Doffing of PPE

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Inner) Don3->Don4 Don5 5. Gloves (Outer) Don4->Don5 Doff1 1. Gloves (Outer) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Gloves (Inner) Doff3->Doff4 Doff5 5. Respirator (if needed) Doff4->Doff5 Spill_Response Spill1 1. Evacuate and Secure Area Spill2 2. Don Appropriate PPE Spill1->Spill2 Spill3 3. Contain the Spill Spill2->Spill3 Spill4 4. Clean Up Spill Spill3->Spill4 Use absorbent material for liquids, or carefully sweep up solids. Spill5 5. Decontaminate Area Spill4->Spill5 Spill6 6. Dispose of Waste Spill5->Spill6

Caption: Step-by-step workflow for responding to a chemical spill.

For a dry spill, avoid creating dust. [7]Use a scoop or other appropriate tools to carefully transfer the material into a labeled, sealable container for hazardous waste. For a wet spill, use an inert absorbent material to contain and collect the spill.

Waste Disposal

All waste containing 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine, including contaminated PPE and spill clean-up materials, must be disposed of as hazardous chemical waste. [3][5][6][8][9][10]

  • Containers : Collect waste in sturdy, leak-proof, and clearly labeled containers.

  • Rinsate : The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. [11]For highly toxic chemicals, the first three rinses should be collected. [11]* Incompatible Wastes : Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids. [8]* Disposal Method : Do not dispose of this chemical down the drain or in regular trash. [11]All waste must be disposed of through an approved hazardous waste disposal plant. [3][5][6][8][9][10] Adherence to these guidelines is essential for the safe handling and disposal of 5-Chloro-N,1-dimethyl-1H-benzo[d]imidazol-2-amine, ensuring the protection of laboratory personnel and the environment.

References

  • 5-chloro-1H-benzimidazole. PubChem. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.